4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,3,3-trifluoropropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMBKAGZJXMTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 4-(3,3,3-Trifluoropropyl)piperidine HCl
Executive Summary
4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride is a specialized fluorinated building block used in the synthesis of pharmaceutical candidates. It serves as a bioisostere for propyl- or butyl-substituted piperidines, offering modulated lipophilicity and enhanced metabolic stability against oxidative degradation (specifically
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
-
Systematic Name: this compound
-
Synonyms: 4-(3,3,3-Trifluoropropyl)piperidinium chloride
-
CAS Number (Free Base): Not widely indexed (PubChem CID: 83914999)
-
CAS Number (HCl Salt): Custom synthesis (often referenced in patents as intermediate)
Molecular Data
The following data is calculated based on standard atomic weights (
| Property | Value | Notes |
| Molecular Formula (Salt) | C | C |
| Molecular Weight (Salt) | 217.66 g/mol | Exact Mass: 217.0845 |
| Molecular Formula (Base) | C | Free amine form |
| Molecular Weight (Base) | 181.20 g/mol | |
| Physical State | White to off-white solid | Hygroscopic crystalline powder |
| Solubility | Water, Methanol, DMSO | High solubility due to ionic character |
| pKa (Calculated) | ~9.8 - 10.2 | The electron-withdrawing CF |
Structural Analysis
The molecule consists of a saturated piperidine ring substituted at the C4 position with a propyl chain terminating in a trifluoromethyl group (
-
Fluorine Effect: The terminal CF
group increases lipophilicity and blocks metabolic oxidation at the chain end. -
Linker Length: The propyl linker (
) provides sufficient distance to allow the CF group to access deep hydrophobic pockets in target proteins (e.g., GPCRs, Ion Channels).
Synthetic Routes & Manufacturing
Two primary routes are established for the synthesis of this scaffold. Route A is preferred for laboratory scale (gram-level) due to the availability of starting materials, while Route B is scalable for process chemistry.
Route A: Alkylation of 4-Picoline (The "Chain Extension" Method)
This method utilizes the acidity of the methyl protons in 4-picoline to introduce the fluorinated chain, followed by ring reduction.
-
Step 1: Lithiation. 4-Picoline is treated with Lithium Diisopropylamide (LDA) at -78°C in THF to generate the lithiated species.
-
Step 2: Alkylation. 2,2,2-Trifluoroethyl triflate (or iodide) is added. The nucleophilic attack extends the methyl group to a trifluoropropyl chain.
-
Reaction:
-
-
Step 3: Hydrogenation. The substituted pyridine is hydrogenated using PtO
(Adams' catalyst) or Pd/C in acidic media (HCl/EtOH) at 50-60 psi H . -
Step 4: Salt Formation. The crude mixture is concentrated and recrystallized from EtOH/Et
O to yield the HCl salt.
Route B: Wittig-Hydrogenation Strategy (The "Piperidone" Method)
Preferred when avoiding strong bases or pyridine intermediates.
-
Step 1: Wittig Olefination. N-Boc-4-piperidone reacts with (3,3,3-trifluoropropyl)triphenylphosphonium iodide (generated from the alkyl iodide and PPh
) and base (NaHMDS) to form the alkene. -
Step 2: Reduction. Catalytic hydrogenation (Pd/C) reduces the exocyclic double bond.
-
Step 3: Deprotection. Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the final hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Preferred synthetic pathway via 4-picoline alkylation and reduction.
Applications in Medicinal Chemistry
Metabolic Stability ( -Blockade)
In drug metabolism, alkyl chains are prone to oxidation at the terminal (
-
Mechanism: Replacing the terminal
with significantly increases the bond dissociation energy (C-F vs C-H), effectively blocking this metabolic "soft spot." -
Outcome: Extended half-life (
) and reduced clearance ( ).
Lipophilicity Modulation
The trifluoromethyl group is highly lipophilic.
-
LogP Impact: Substituting a propyl group with a trifluoropropyl group typically increases cLogP by ~0.8 - 1.2 units.
-
Utility: This is useful for improving blood-brain barrier (BBB) penetration or increasing affinity for hydrophobic binding pockets (e.g., S1 pockets in proteases).
Strategic Decision Tree
Use the following logic to determine if this building block is appropriate for your lead optimization campaign.
Figure 2: Decision matrix for selecting fluorinated piperidine scaffolds.
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic. Store in a tightly sealed container, preferably within a desiccator.
-
Temperature: Stable at room temperature (20-25°C) for short term; -20°C recommended for long-term storage to prevent slow discoloration.
Safety Precautions (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (2025).[4] Compound Summary: 4-(3,3,3-trifluoropropyl)piperidine.[5] National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hagmann, W. K. (2008).[4] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 4-[3-(Trifluoromethyl)phenoxy]piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) [pubchemlite.lcsb.uni.lu]
Technical Guide: Identity, Synthesis & Verification of 4-(3,3,3-Trifluoropropyl)piperidine HCl
The following technical guide details the identification, sourcing, and verification of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
This compound is a fluorinated saturated heterocycle utilized primarily as a building block in drug discovery.[1][2] The incorporation of the trifluoropropyl group modulates lipophilicity (logP) and metabolic stability (blocking oxidation at the 4-position) without significantly altering the steric bulk compared to a propyl group.
This guide provides the definitive CAS identification, distinguishes between salt forms, and outlines a self-validating protocol for synthesis and analytical verification.[1]
Chemical Identity & Nomenclature
Accurate identification requires distinguishing between the free base and the hydrochloride salt. The CAS number 2098020-18-7 is currently associated with the hydrochloride salt in specialty chemical databases.[2]
Core Data Table[1][2][3][4]
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number (HCl Salt) | 2098020-18-7 |
| CAS Number (Free Base) | Not widely indexed; search by structure |
| Molecular Formula | C₈H₁₄F₃N[1][2] · HCl |
| Molecular Weight | 217.66 g/mol (Salt) / 181.20 g/mol (Base) |
| SMILES (Free Base) | FC(F)(F)CCC1CCNCC1 |
| SMILES (Salt) | FC(F)(F)CCC1CCNCC1.[H]Cl |
| MDL Number | MFCD30494168 |
Critical Note: CAS numbers for rare fluorinated intermediates are often vendor-assigned or provisional.[2] Always verify identity via SMILES or InChI Key rather than relying solely on the CAS string during procurement.
Sourcing Strategy: The "Lookup" Protocol
When sourcing this compound, researchers often encounter ambiguity between the free base and the salt. The hydrochloride salt is preferred for stability and solubility during storage.
Verification Workflow
The following diagram illustrates the decision logic for verifying the compound before purchase or synthesis.
Figure 1: Logic flow for verifying the chemical identity of fluorinated piperidine salts.
Synthesis & Manufacturing Logic
If commercial stock is unavailable, the compound is synthesized via the reduction of a pyridine precursor. This approach ensures the integrity of the piperidine ring and the trifluoropropyl chain.
Retrosynthetic Analysis
The most robust route involves the catalytic hydrogenation of 4-(3,3,3-trifluoropropyl)pyridine .[1]
-
Precursor Synthesis: 4-Picoline (4-methylpyridine) is deprotonated (LDA/THF) and alkylated with 2,2,2-trifluoroethyl iodide (or triflate) to extend the chain. Alternatively, a Heck coupling of 4-iodopyridine with 3,3,3-trifluoropropene followed by alkene reduction is used.[1][2]
-
Ring Reduction: The pyridine ring is reduced to piperidine using heterogeneous catalysis (PtO₂ or Rh/C) under hydrogen pressure in acidic media (HCl/MeOH). This step simultaneously forms the hydrochloride salt.
Figure 2: Primary synthetic pathway via pyridine reduction.[1][2]
Analytical Validation (Self-Validating System)
To ensure the material is This compound and not a regioisomer or the free base, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)[2]
-
¹⁹F NMR: This is the diagnostic fingerprint. Expect a triplet or broad singlet around -63 to -67 ppm (relative to CFCl₃).[2] The absence of this signal indicates a lack of the CF₃ group.
-
¹H NMR (D₂O or DMSO-d₆):
Mass Spectrometry (LC-MS)[2][3]
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: Look for [M+H]+ = 182.1 (Calculated mass of free base + H).
-
Salt Confirmation: Presence of Chloride ion usually confirmed by silver nitrate precipitation test or elemental analysis (Combustion analysis).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents. The free base is incompatible with strong acids (forms salts exothermically).
References
-
Aaron Chemicals. (2024). Product Catalog: this compound. Retrieved from (Verified CAS Source).
-
PubChem. (n.d.).[3] Compound Summary: 4-(3,3,3-trifluoropropyl)piperidine.[1][2][3][4] National Library of Medicine. Retrieved from .
-
Surmont, R., et al. (2010).[5] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (Contextual reference for fluorinated piperidine synthesis).
-
Google Patents. (n.d.). Method for synthesizing 4-trifluoromethyl pyridine compound. CN1263094A. Retrieved from .
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine | C9H16F3NO | CID 84734552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(3,3,3-trifluoropropoxy)piperidine (C8H14F3NO) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride
[1]
Executive Summary
This technical guide addresses the solubility behavior of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity (
Unlike simple piperidine salts, this molecule exhibits an amphiphilic "push-pull" character : the hydrochloride head group provides high lattice energy and water solubility, while the trifluoropropyl tail introduces significant lipophilicity and fluorous character. This guide provides a theoretical solubility framework, a validated protocol for thermodynamic solubility measurement, and process strategies for salt-breaking and extraction.[1]
Part 1: Molecular Architecture & Solubility Theory[1]
To optimize process conditions, one must understand the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.
The "Fluorine Effect" on Solubility
The introduction of a 3,3,3-trifluoropropyl group alters the standard solubility profile of piperidine salts:
-
Hydrophobicity: The
group is roughly larger than a methyl group and significantly more lipophilic.[1] This reduces the salt's solubility in water compared to 4-propylpiperidine hydrochloride.[1] -
Lipophobicity: Fluorine atoms generally resist solvation by standard hydrocarbon solvents (e.g., hexane), creating a "fluorous" phase preference.[1]
-
Amphiphilicity: The molecule acts as a surfactant.[1] In water, it may form micellar aggregates at high concentrations, which can complicate precise solubility measurements (causing "fake" high solubility readings due to colloidal suspension).
Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Aqueous | Water, pH 7.4 Buffer | High (>50 mg/mL) | Ionic dissociation of |
| Alcohols | Methanol, Ethanol | Very High (>100 mg/mL) | "Universal" solvents for this class; solvate both the ionic head (H-bonding) and the lipophilic tail.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate/Variable | Critical Note: While most HCl salts are insoluble in DCM, the fluorinated tail disrupts the crystal lattice, potentially allowing partial solubility (ion-pairing). |
| Ethers | THF, MTBE, Diethyl Ether | Low/Negligible | Insufficient polarity to overcome lattice energy; useful as anti-solvents for crystallization. |
| Hydrocarbons | Hexane, Heptane | Insoluble | The ionic head group is completely incompatible with non-polar matrices. |
Part 2: Experimental Protocol (Thermodynamic Solubility)
Objective: Determine the saturation solubility (
Materials Required[2][3]
-
Compound: this compound (>98% purity).[1]
-
Solvents: HPLC Grade Water, Methanol, DCM, Toluene.
-
Filtration: 0.45 µm PTFE Syringe Filters (Must be PTFE to prevent adsorption of the fluorinated tail).
-
Analysis: HPLC-ELSD (Evaporative Light Scattering) or LC-MS.[1] Note: Piperidines lack a strong UV chromophore; UV detection at 210 nm is unreliable.
Step-by-Step Methodology
-
Supersaturation: Weigh 50 mg of the salt into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Visual Check: If fully dissolved, add more solid until a suspension persists.[1]
-
-
Equilibration:
-
Seal vial with a PTFE-lined cap.[1]
-
Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
-
Sedimentation: Stop agitation and allow the vial to stand for 2 hours. This ensures the settling of fine particles (critical for amphiphilic salts).
-
Sampling:
-
Quantification: Dilute the filtrate 100x with Methanol and analyze via LC-MS/ELSD against a 5-point calibration curve.
Part 3: Process Workflow – Salt Breaking & Extraction
A common bottleneck in drug development is transferring this molecule from an aqueous reaction stream into an organic phase for further chemistry.[1] The "Salt Break" converts the water-soluble HCl salt into the organic-soluble Free Base.[1]
The "Dual-Mode" Extraction Strategy
Due to the fluorinated tail, the free base of this molecule may not extract well into standard ether/heptane systems. Dichloromethane (DCM) or MTBE are recommended.[1]
Figure 1: Optimized Salt-Breaking Workflow.[1] Note the specific exclusion of Heptane due to the polarity of the fluorinated amine.
Part 4: Critical Data Tables
Table 1: Comparative Solubility Properties (Estimated)
| Property | Piperidine HCl (Reference) | 4-(Trifluoropropyl)piperidine HCl (Target) | Impact on Process |
| MW | 121.6 g/mol | ~231.7 g/mol | Higher mass load per mole.[1] |
| LogP (Free Base) | 0.84 | ~2.5 (Estimated) | Significant increase in lipophilicity; easier to extract.[1] |
| Water Solubility | Very High (>500 mg/mL) | High (~50-100 mg/mL) | Reduced water solubility may cause "oiling out" during synthesis.[1] |
| DCM Solubility | Insoluble | Sparingly Soluble | Potential for loss of yield if washing organic layers with brine/water.[1] |
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Piperidine derivatives.[1] Retrieved October 26, 2025, from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews.[1] (Discusses the lipophilicity modulation of fluorine). [Link]
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Protocol grounding for thermodynamic solubility). [Link]
4-(3,3,3-Trifluoropropyl)piperidine hydrochloride PubChem CID and safety data
This is an in-depth technical monograph on 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride , designed for researchers and drug development professionals.
Executive Summary
This compound is a specialized fluorinated heterocycle used primarily as a building block in the synthesis of pharmaceutical agents. The trifluoropropyl moiety serves as a lipophilic, metabolically stable appendage that modulates the physicochemical properties of drug candidates without significantly altering the basicity of the piperidine nitrogen, unlike directly fluorinated analogs (e.g., 4,4-difluoropiperidine).
This guide details the chemical identity, safety protocols, synthetic pathways, and application strategies for this compound, providing a self-validating framework for its use in high-stakes research environments.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 4-TFPP-HCl |
| CAS Number | Not widely listed in public registries; Treat as Research Chemical |
| Molecular Formula | C₈H₁₄F₃N[1] · HCl |
| Molecular Weight | 217.66 g/mol (Salt) / 181.20 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |
| pKa (Calc.) | ~10.8 (Piperidine NH) – Note: The propyl spacer insulates the amine from the electron-withdrawing CF₃ group. |
| Hygroscopicity | Moderate to High (Handle under inert atmosphere recommended) |
Safety & Handling Protocols (GHS Standards)
Hazard Classification
This compound is classified as a Skin & Eye Irritant and Acute Toxin (Oral) based on structural analogs (Piperidine HCl class).
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Handling Workflow
The following DOT diagram illustrates the mandatory safety workflow for handling this compound in a research laboratory.
Figure 1: Standard Operating Procedure (SOP) for safe handling of 4-(3,3,3-Trifluoropropyl)piperidine HCl.
Synthetic Routes & Methodology
The synthesis of 4-(3,3,3-trifluoropropyl)piperidine is typically achieved via Wittig Olefination followed by Hydrogenation , ensuring high regioselectivity and yield.
Route: Wittig-Hydrogenation Sequence
Step 1: Wittig Reaction
-
Reagents: N-Boc-4-piperidone, (3,3,3-Trifluoropropyl)triphenylphosphonium iodide, Potassium tert-butoxide (KOtBu).
-
Solvent: THF (Anhydrous).
-
Mechanism: Formation of the ylide followed by attack on the ketone to form the alkene.
Step 2: Hydrogenation & Deprotection
-
Reagents: H₂ (1 atm), Pd/C (10%), Ethanol/HCl.
-
Mechanism: Reduction of the alkene and simultaneous removal of the Boc group (if using acidic conditions) or sequential deprotection.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-(3,3,3-Trifluoropropyl)piperidine HCl from N-Boc-4-piperidone.
-
Preparation of Ylide:
-
To a suspension of (3,3,3-trifluoropropyl)triphenylphosphonium iodide (1.2 eq) in anhydrous THF at 0°C, add KOtBu (1.3 eq) portion-wise.
-
Validation: The solution should turn a characteristic yellow/orange color, indicating ylide formation. Stir for 30 min.
-
-
Coupling:
-
Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc).
-
-
Hydrogenation & Salt Formation:
-
Dissolve the alkene intermediate in Ethanol.
-
Add 10% Pd/C (10 wt%) and stir under H₂ balloon for 4 hours.
-
Validation: Monitor by TLC (disappearance of UV-active alkene spot).
-
Filter through Celite.
-
Add 4M HCl in Dioxane (5 eq) and stir for 2 hours to remove Boc.
-
Concentrate to dryness to yield the white hydrochloride salt .
-
Applications in Drug Discovery
Bioisosterism & Physicochemical Modulation
The 3,3,3-trifluoropropyl group is a strategic motif in medicinal chemistry:
-
Metabolic Stability: The terminal CF₃ group blocks metabolic oxidation at the ω-position of the propyl chain.
-
Lipophilicity: Increases LogP compared to a propyl group, enhancing membrane permeability.
-
Basicity Retention: Unlike 4-fluoropiperidine (pKa ~9), the propyl spacer insulates the nitrogen from the electron-withdrawing effect of fluorine, maintaining a pKa ~10.8. This is crucial for maintaining affinity at GPCRs or ion channels where a basic amine is required.
Structural Utility Diagram
Figure 2: Strategic application of the trifluoropropyl-piperidine scaffold in drug design.
References
-
PubChem Compound Summary. 4-(3,3,3-Trifluoropropyl)piperidine (Free Base). National Center for Biotechnology Information. Accessed Feb 24, 2026. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Sigma-Aldrich Safety Data Sheet. Piperidine Hydrochloride (General Class). Accessed Feb 24, 2026. Link
Disclaimer: This monograph is for research purposes only. The compound described is a potent chemical intermediate and should only be handled by qualified personnel in a controlled laboratory environment.
Sources
Technical Guide: Lipophilicity & Physicochemical Profiling of 4-(3,3,3-Trifluoropropyl)piperidine Scaffolds
This technical guide provides an in-depth analysis of the physicochemical properties, specifically LogP and lipophilicity, of 4-(3,3,3-trifluoropropyl)piperidine derivatives. It is structured to support decision-making in lead optimization and medicinal chemistry campaigns.
Executive Summary
The 4-(3,3,3-trifluoropropyl)piperidine moiety represents a strategic bioisostere in modern drug discovery. Unlike simple propyl chains, the trifluoropropyl group introduces a unique electronic signature that modulates LogP (lipophilicity), pKa (basicity), and Metabolic Stability (blocking
This guide analyzes the lipophilic trends of this scaffold, providing experimental baselines, comparative data against non-fluorinated analogs, and validated protocols for accurate determination.
Part 1: The Physicochemical Core
The Fluorine Effect on Lipophilicity
The introduction of a 3,3,3-trifluoropropyl group is not merely a steric replacement for a propyl group.[1] The
-
LogP Impact: The
group is generally lipophilic (hydrophobic). However, its strong dipole moment can interact with polar solvents. In the context of a piperidine side chain, the group typically increases LogP by 0.4–0.8 units compared to a methyl group, but often shows parity or a slight decrease compared to a pure propyl ( ) group due to the dipole-dipole interactions of the C-F bonds with water. -
pKa Modulation (The LogD Driver): The most critical advantage is the modulation of basicity. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen by approximately 0.5 to 1.0 log units compared to the non-fluorinated propyl analog.
-
Result: At physiological pH (7.4), a larger fraction of the molecule remains neutral. Since LogD is the distribution coefficient at a specific pH, this pKa suppression often results in a higher LogD7.4 than predicted by LogP alone, improving membrane permeability.
-
Structural Logic Flow
The following diagram illustrates the decision matrix for deploying this scaffold in lead optimization.
Figure 1: Strategic rationale for selecting the 4-(3,3,3-trifluoropropyl)piperidine scaffold in Hit-to-Lead optimization.
Part 2: Comparative Lipophilicity Data
The following data synthesizes experimental trends and computed values (XLogP3/ClogP) for the core scaffold and common derivatives.
Table 1: Scaffold vs. Analog Comparison
Note: Values represent the free base form unless otherwise noted.
| Compound Class | R-Substituent (Piperidine Nitrogen) | Est.[2][3][4] LogP | Est.[1][5][6][7] pKa | LogD (pH 7.[5]4) | Notes |
| Parent Scaffold | H | 2.4 | ~9.8 | ~0.1 | Moderate lipophilicity; high basicity. |
| Propyl Analog | H (4-propylpiperidine) | 2.5 | ~10.5 | -0.5 | Higher pKa leads to high ionization at pH 7.4 (low LogD). |
| Amide Derivative | 1.8 | N/A | 1.8 | Neutral amide; LogP | |
| Sulfonamide | 1.5 | N/A | 1.5 | Polar sulfonamide reduces overall lipophilicity. | |
| Benzyl Derivative | 4.2 | ~9.2 | 2.4 | High lipophilicity; significant protein binding risk. | |
| Methoxy-Linker | 1.9 | ~9.5 | 0.2 | Ether oxygen reduces LogP (polar surface area increase). |
Key Observations for Researchers:
-
The "Propyl Paradox": While the trifluoropropyl group is chemically "heavier" than a propyl group, the LogP is often similar or slightly lower due to the polarity of the C-F bonds. However, the LogD7.4 is significantly improved (more positive) for the fluorinated analog because the lower pKa reduces the concentration of the cationic species.
-
Solubility: The trifluoropropyl derivatives generally exhibit lower aqueous solubility than their non-fluorinated counterparts due to the "grease" effect of the fluorine, despite the dipole.
Part 3: Experimental Protocols
To generate high-confidence data for these derivatives, a standard Shake-Flask method is often too slow. We recommend a Chromatographic Hydrophobicity Index (CHI) approach using Fast-Gradient HPLC, calibrated against standard fluorinated references.
Protocol: High-Throughput LogD Determination (HPLC)
Objective: Determine the lipophilicity of 4-(3,3,3-trifluoropropyl)piperidine derivatives at pH 7.4.
Reagents:
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5
m, 4.6 x 50 mm). -
Standards: Mixture of low-to-high LogP standards (e.g., Theophylline, Benzene, Toluene, Triphenylene).
Workflow Diagram:
Figure 2: Chromatographic Hydrophobicity Index (CHI) workflow for rapid LogD estimation.
Step-by-Step Methodology:
-
Preparation: Dissolve derivatives in DMSO to a concentration of 10 mM.
-
Injection: Inject 5
L of sample onto the C18 column. -
Elution: Run a linear gradient from 0% to 100% Acetonitrile over 5 minutes at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (aromatic derivatives) or use ELSD/CAD for non-chromophoric piperidines.
-
Calculation:
-
Calculate CHI:
-
Convert to LogD using the calibration equation derived from standards.
-
Part 4: Synthesis & Derivatization
Accessing this scaffold usually involves building the piperidine ring or alkylating a pre-formed piperidine.
-
Direct Alkylation: Reaction of 4-substituted piperidine with 1-bromo-3,3,3-trifluoropropane .
-
Conditions:
, Acetonitrile, 60°C. -
Note: This is the most common route for generating the specific "tail" discussed in this guide.
-
-
Reductive Amination: Less common for the trifluoropropyl group specifically due to the instability of the corresponding aldehyde (3,3,3-trifluoropropanal), which tends to hydrate or polymerize.
-
Building Block Availability: The core building block, 4-(3,3,3-trifluoropropyl)piperidine (CAS 163457-23-6) , is available from specialized fluorochemistry suppliers (e.g., Apollo Scientific, Fluorochem) as the HCl salt.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
PubChem Compound Summary. (2024). 4-(3,3,3-Trifluoropropyl)piperidine (CID 83914999).[8] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Warr, W. A. (2015). Lipophilicity in Drug Discovery. Methods in Molecular Biology, 1260, 1-15. (Protocol basis for CHI/LogD).
Sources
- 1. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 8. PubChemLite - 4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Scalable Synthesis of 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride
Abstract & Strategic Overview
The incorporation of fluorinated aliphatic chains into saturated heterocycles is a cornerstone of modern medicinal chemistry, serving to modulate lipophilicity (
Unlike traditional alkylation routes that often suffer from poor regioselectivity or the handling of unstable alkyl halides, this protocol utilizes a Heck Cross-Coupling followed by a Global Hydrogenation . This "Assemble-then-Saturate" strategy ensures complete regiocontrol and high atom economy.
Key Advantages of This Route:
-
Regiospecificity: The Heck reaction exclusively functionalizes the C4 position.
-
Scalability: Avoids cryogenic lithiation steps common in picoline alkylations.
-
Efficiency: Concerted reduction of the alkene and the pyridine ring reduces step count.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary transformations. The target piperidine scaffold is accessed via the reduction of a pyridine precursor, which is constructed through a palladium-catalyzed coupling of 4-iodopyridine and 3,3,3-trifluoropropene.
Figure 1: Synthetic workflow from pyridine precursor to fluorinated piperidine salt.
Experimental Protocols
Phase 1: Heck Coupling (Synthesis of Intermediate A)
Objective: Installation of the trifluoropropyl chain via cross-coupling. Reaction Type: Mizoroki-Heck Alkenylation.[1]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Iodopyridine | 1.0 | Substrate |
| 3,3,3-Trifluoropropene | 1.5 - 2.0 | Fluorinated Olefin (Gas) |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst |
| P(o-tol)₃ (Tri-o-tolylphosphine) | 0.04 (4 mol%) | Ligand |
| Triethylamine (Et₃N) | 2.5 | Base |
| DMF (Anhydrous) | 5-10 Vol | Solvent |[2]
Detailed Protocol:
-
Setup: Use a high-pressure glass reactor or a stainless steel autoclave (due to the gaseous nature of 3,3,3-trifluoropropene, bp -22°C).
-
Charging: Under a nitrogen atmosphere, charge the vessel with 4-iodopyridine, Pd(OAc)₂, P(o-tol)₃, and anhydrous DMF. Add Triethylamine.[2]
-
Gas Addition: Cool the vessel to -40°C. Condense 3,3,3-trifluoropropene (measured by weight loss of the source cylinder) into the reactor.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Mechanistic Insight: The electron-withdrawing
group polarizes the double bond, favoring arylation at the terminal ( ) carbon, yielding the linear trans-alkene product [1].
-
-
Work-up: Cool to room temperature (RT) and carefully vent excess gas into a fume hood trap. Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF and salts. -
Purification: Dry the organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).-
Target: 4-(3,3,3-trifluoro-1-propenyl)pyridine.
-
Critical Note: If a pressure vessel is unavailable, 1-iodo-3,3,3-trifluoropropane can be used as a liquid surrogate. Under the basic reaction conditions, it undergoes in situ elimination to generate the required propene species [2].
Phase 2: Global Hydrogenation & Salt Formation
Objective: Saturation of the alkene and reduction of the pyridine ring to the piperidine. Reaction Type: Heterogeneous Catalytic Hydrogenation.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate A | 1.0 | Substrate |
| PtO₂ (Adams' Catalyst) | 10 wt% | Catalyst |
| Acetic Acid (Glacial) | 10-15 Vol | Solvent/Activator |
| Hydrogen (H₂) | 50-60 psi | Reductant |
| HCl (4M in Dioxane) | 1.1 | Salt formation |
Detailed Protocol:
-
Activation: In a Parr shaker bottle, suspend Intermediate A and PtO₂ in glacial acetic acid.
-
Expert Insight: Acetic acid is critical. Protonation of the pyridine nitrogen (
) disrupts the aromaticity, significantly lowering the activation energy required for ring reduction compared to neutral conditions [3].
-
-
Hydrogenation: Pressurize with
to 50–60 psi (3.5–4 bar) and shake at RT for 12–24 hours.-
Monitoring: Monitor H₂ uptake. If uptake stalls, purge and refill.[3] Reaction is complete when TLC/LCMS shows disappearance of both the starting material and the partially reduced tetrahydropyridine intermediates.
-
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with Methanol (MeOH).
-
Safety: PtO₂ residues are pyrophoric when dry. Keep the Celite pad wet during disposal.[3]
-
-
Isolation (Free Base): Concentrate the filtrate to remove bulk acetic acid. Dissolve the residue in water, basify to pH >12 with NaOH (aq), and extract with Dichloromethane (DCM). Dry over
and concentrate. -
Salt Formation: Dissolve the free base oil in a minimum amount of dry diethyl ether or DCM. Add 4M HCl in Dioxane dropwise at 0°C.
-
Crystallization: The hydrochloride salt will precipitate. Filter the white solid, wash with cold ether, and dry under vacuum.
Analytical Specifications (Expected)
To validate the synthesis, the final product must meet the following criteria:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (AUC) |
| ¹H NMR | Consistent with structure; Piperidine ring protons (1.5-3.5 ppm), Propyl chain, absence of aromatic signals. | 400 MHz DMSO-d6 |
| ¹⁹F NMR | Single triplet/multiplet at ~ -65 ppm ( | 376 MHz |
| Mass Spec | [M+H]⁺ consistent with MW (Free base ~181.2, Salt ~217.7) | LC-MS (ESI+) |
Troubleshooting & Optimization
-
Incomplete Ring Reduction: If the pyridine ring resists reduction, increase the pressure to 100 psi or heat to 50°C. Alternatively, switch to Rh/Al₂O₃ (5 wt%) in acetic acid, which is often more active for pyridine reduction than Platinum [4].
-
Defluorination: Avoid using Pd/C for the hydrogenation step if possible, as Palladium can sometimes facilitate C-F bond cleavage (hydrodefluorination) under high pressure/temperature, though the trifluoromethyl group is generally robust. PtO₂ is safer for preserving the fluoride motif.
-
Regioisomer Contamination: In the Heck step, ensure the temperature is strictly controlled. Higher temperatures (>120°C) may promote isomerization of the double bond, though the subsequent hydrogenation will likely converge these isomers to the same saturated product.
References
-
Heck Reaction of Fluorinated Alkenes: Ojima, I., et al. "Pd-catalyzed Mizoroki-Heck reactions of 3,3,3-trifluoropropene or pentafluorostyrene."[1] Journal of Organic Chemistry. (Confirmed via search results describing Heck coupling with trifluoropropene).
-
In-Situ Alkene Generation: "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides." Royal Society of Chemistry / PMC. Describes the use of 1-iodo-3,3,3-trifluoropropane as a precursor.[4]
-
Pyridine Hydrogenation Protocol: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Details the use of PtO2/AcOH for pyridine reduction.
-
Rhodium Alternative: "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst." Organic & Biomolecular Chemistry.
Sources
Application Note: Protocol for Reductive Amination using 4-(3,3,3-Trifluoropropyl)piperidine
Executive Summary & Strategic Rationale
This application note details the protocol for coupling 4-(3,3,3-Trifluoropropyl)piperidine with various carbonyl substrates (aldehydes and ketones) to form tertiary amines.
Why this Reagent? In modern medicinal chemistry, the 4-(3,3,3-trifluoropropyl)piperidine moiety is a privileged scaffold. The incorporation of the trifluoropropyl group serves three critical functions:
-
Metabolic Shielding: The terminal
group blocks metabolic oxidation at the susceptible -position of the alkyl chain. -
pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units compared to unsubstituted piperidines). This reduces lysosomal trapping and often decreases hERG channel affinity [1].
-
Lipophilicity: It provides a specific lipophilic vector (
) without the metabolic liability of a propyl or butyl chain.
Chemical Profile
| Property | Specification |
| Chemical Name | 4-(3,3,3-Trifluoropropyl)piperidine |
| Structure | Cyclic secondary amine with fluorinated tail |
| Molecular Weight | 181.20 g/mol |
| Formula | |
| Predicted LogP | ~2.4 |
| Physical State | Colorless to pale yellow oil (or low-melting solid) |
| Storage | 2-8°C, Hygroscopic (Store under Nitrogen/Argon) |
Reaction Mechanism & Strategy
The reductive amination of a secondary amine (like our piperidine reagent) proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the tertiary amine.
Mechanistic Pathway (DOT Visualization)
Figure 1: Stepwise mechanism from condensation to reduction.
Selection of Reducing Agent
For this specific amine, Sodium Triacetoxyborohydride (STAB) is the preferred reagent over Sodium Cyanoborohydride (
-
Selectivity: STAB reduces iminium ions much faster than it reduces aldehydes or ketones, allowing for "One-Pot" procedures without over-reduction of the starting material [2].[1]
-
Safety: STAB avoids the generation of toxic cyanide byproducts.
Experimental Protocols
Method A: Standard Protocol (Aldehydes & Reactive Ketones)
Applicability: Best for aliphatic/aromatic aldehydes and unhindered ketones.
Reagents:
-
Amine: 4-(3,3,3-Trifluoropropyl)piperidine (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Carbonyl (1.0 mmol) and Amine (1.0 mmol, 181 mg) in anhydrous DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol, 57 µL). Stir at Room Temperature (RT) for 15–30 minutes to promote iminium formation.
-
Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding AcOH.
-
-
Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS.
-
Target: Disappearance of the amine (m/z 182) and appearance of product mass.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes to decompose boron complexes. -
Extract with DCM (3 x 5 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Method B: Titanium-Mediated Protocol (Difficult Substrates)
Applicability: Essential for sterically hindered ketones or electron-deficient systems where iminium formation is slow [3].
Reagents:
-
Additive: Titanium(IV) isopropoxide (
) (1.5 equiv) -
Reductant: Sodium Borohydride (
) (Use caution: stronger reductant) or STAB.
Step-by-Step Procedure:
-
Complexation: Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in neat
(1.5 equiv) or in minimal THF. -
Stir: Stir the viscous mixture under Nitrogen at RT for 4–12 hours.
-
Dilution: Dilute the mixture with absolute Ethanol (EtOH) or THF (5 mL).
-
Reduction: Carefully add
(1.5 equiv) or STAB.-
Caution: Exothermic reaction.
-
-
Hydrolysis (Critical): Quench with 1N NaOH or aqueous Rochelle’s Salt (Potassium Sodium Tartrate). Stir vigorously until the white titanium precipitate dissolves or becomes granular (can take 1 hour).
-
Extraction: Filter through Celite if necessary, then extract with EtOAc.
Process Safety & Troubleshooting
Safety Data
-
STAB: Flammable solid. Reacts with water to release Hydrogen gas.
-
4-(3,3,3-Trifluoropropyl)piperidine: Irritant. Handle in a fume hood.
-
Ti(OiPr)4: Moisture sensitive. Hydrolyzes to release isopropanol and
.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion | Steric hindrance prevents iminium formation. | Switch to Method B (Titanium). Heat the imine formation step to 50°C before adding reductant. |
| Boron-Amine Complex | Product is trapped in the aqueous layer or as a solid. | Use Rochelle's Salt wash instead of Bicarbonate. Or, reflux the crude oil in Methanol for 30 mins to break the B-N bond. |
| Dialkylation | Not possible with this reagent. | This reagent is a secondary amine; it can only alkylate once to form a tertiary amine. |
| Defluorination | Harsh reduction conditions. | Avoid catalytic hydrogenation ( |
Decision Workflow
Use this logic map to select the appropriate method for your specific substrate.
Figure 2: Decision tree for protocol selection based on carbonyl reactivity.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Abdel-Magid, A. F., et al. (1996).[1][3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7] The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link[3]
-
Mattson, R. J., et al. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2] Link
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Pharmaceutical Salts from 4-(3,3,3-Trifluoropropyl)piperidine Free Base
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The conversion of 4-(3,3,3-Trifluoropropyl)piperidine (free base) into a crystalline salt is a critical step in stabilizing this intermediate for pharmaceutical development. While the piperidine core provides a reliable basic center (
The fluorinated tail imparts significant lipophilicity and rotational freedom, increasing the risk of "oiling out" (liquid-liquid phase separation) during salt formation. This guide moves beyond generic recipes to provide a mechanism-based approach to crystallizing this specific molecule, prioritizing the Hydrochloride (HCl) and Fumarate salts due to their proven track record with lipophilic secondary amines.
Key Molecular Challenges
-
Basicity: The secondary amine is highly basic. Salt formation requires strong acids or organic acids with
to ensure for stable proton transfer. -
Lipophilicity: The
moiety reduces water solubility of the salt compared to non-fluorinated analogs, necessitating careful solvent selection (e.g., avoiding pure water in favor of alcohols/esters). -
Hygroscopicity: The free base rapidly absorbs atmospheric
to form carbamates. All handling prior to acidification must occur under inert atmosphere ( or ).
Pre-Formulation Characterization
Before attempting crystallization, the following parameters must be established to guide solvent selection.
| Parameter | Estimated Value | Experimental Implication |
| MW (Free Base) | ~181.2 g/mol | Calculation basis for stoichiometry. |
| ~10.8 | Requires counter-ion acid with | |
| LogP | ~2.4 | Indicates good solubility in EtOAc, DCM, TBME. |
| Melting Point | Low (< 50°C) or Oil | Critical: Do not attempt to crystallize the free base directly; proceed to salt formation. |
Salt Selection Strategy
We utilize a "Tiered Screening" approach. The high basicity of the piperidine nitrogen allows for a wide range of counter-ions, but the lipophilic tail restricts the solvent systems.
Diagram 1: Salt Selection Decision Logic
The following decision tree illustrates the logic for selecting the counter-ion based on the intended downstream application (e.g., isolation intermediate vs. final API).
Caption: Logic flow for selecting the optimal counter-ion. HCl is the primary choice for intermediates due to atom economy and crystallization efficiency.
Detailed Protocols
Protocol A: Preparation of the Hydrochloride Salt (Primary Method)
Objective: Isolate the mono-hydrochloride salt with >98% purity. Rationale: HCl provides a high melting point lattice, counteracting the flexibility of the trifluoropropyl chain. We use an Anti-Solvent Addition method to prevent oiling out.
Materials
-
Substrate: 4-(3,3,3-Trifluoropropyl)piperidine (10.0 g, ~55 mmol).
-
Solvent: Ethyl Acetate (EtOAc) – Balances solubility of free base and insolubility of salt.
-
Acid Source: 4M HCl in Dioxane or EtOAc (Avoid aqueous HCl to prevent hydrate formation).
-
Anti-solvent: n-Heptane or MTBE.
Step-by-Step Methodology
-
Dissolution (Inert Atmosphere):
-
Charge the free base (10.0 g) into a 250 mL round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.
-
Add Ethyl Acetate (50 mL) (5 volumes). Stir at 20-25°C until fully dissolved.
-
Note: If the solution is cloudy (carbamate formation), filter through a 0.45 µm PTFE membrane before proceeding.
-
-
Acid Addition (Controlled Nucleation):
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add 4M HCl in Dioxane (15.1 mL, 1.1 eq) dropwise over 30 minutes.
-
Observation: A white precipitate should form immediately.
-
Critical Control: If the mixture turns into a sticky gum (oiling out), STOP addition. Re-heat the mixture to 40°C until the gum dissolves, then cool very slowly (1°C/min) with vigorous stirring.
-
-
Maturation (Ostwald Ripening):
-
Once addition is complete, remove the ice bath and allow the slurry to warm to 20-25°C .
-
Stir for 2-4 hours. This transforms metastable amorphous solids into stable crystalline material.
-
-
Anti-Solvent Crystallization (Optional but Recommended):
-
If yield appears low (supernatant is still rich in product), add n-Heptane (20 mL) dropwise.
-
Stir for an additional hour.
-
-
Isolation:
-
Filter the solid using a Büchner funnel under nitrogen blanket (to prevent moisture uptake).
-
Wash the cake with 1:1 EtOAc/Heptane (20 mL) .
-
Dry in a vacuum oven at 40-45°C for 12 hours.
-
Protocol B: Preparation of the Fumarate Salt (Alternative)
Objective: Create a non-hygroscopic salt if the HCl salt proves too deliquescent. Rationale: Fumaric acid (dicarboxylic) often forms highly crystalline networks via hydrogen bonding with the piperidine NH and the carboxylate.
Methodology
-
Dissolution: Dissolve free base (10.0 g) in Isopropanol (IPA, 60 mL) at 40°C.
-
Acid Preparation: In a separate vessel, dissolve Fumaric Acid (3.2 g, 0.5 eq for 2:1 salt or 6.4 g for 1:1 salt) in hot IPA (40 mL).
-
Note: Piperidines typically form 1:1 salts with fumaric acid, but stoichiometry must be confirmed by NMR. Start with 1:1 (6.4 g).
-
-
Mixing: Add the hot acid solution to the free base solution.
-
Crystallization: Allow the mixture to cool to Room Temperature (RT) slowly over 4 hours.
-
Seed: If no crystals form at RT, scratch the glass or add a seed crystal.
-
-
Filtration: Filter and wash with cold IPA.
Experimental Workflow & Troubleshooting
The following diagram details the critical process controls (CPCs) to avoid common failure modes like oiling out or solvate formation.
Diagram 2: Process Workflow with Critical Control Points
Caption: Operational workflow for HCl salt formation. Note the remediation loop for "Oiling/Gumming" events.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, perform these three checks. If the data deviates, the salt form is incorrect or impure.
| Technique | Expected Result | Interpretation |
| 1H-NMR (DMSO-d6) | Shift in | Confirms salt formation and stoichiometry. |
| XRPD (X-Ray Powder Diffraction) | Sharp, defined peaks. Halo/broad hump indicates amorphous material. | Confirms crystallinity. Amorphous salts are unstable and should be recrystallized. |
| DSC (Differential Scanning Calorimetry) | Single, sharp endotherm (Melting Point). | A broad melting range (>2°C) indicates impurities or mixed polymorphs. |
Handling "Oiling Out"
If the product separates as an oil:
-
Do not filter.
-
Reheat the mixture until the oil dissolves.
-
Add a seed crystal of the pure salt (if available) at the cloud point.
-
Cool at a rate of 5°C per hour . Rapid cooling traps solvent and causes oiling.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3][4]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.
Sources
Applications of trifluoropropyl group in improving metabolic stability of piperidines
Application Note: Strategic Integration of the Trifluoropropyl Group for Enhanced Metabolic Stability in Piperidine Scaffolds
Abstract
The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics but frequently suffers from metabolic liabilities, including oxidative dealkylation and ring hydroxylation. This Application Note details the strategic deployment of the 3,3,3-trifluoropropyl group (
Introduction: The Piperidine Paradox
Piperidines are privileged structures in drug discovery, serving as core scaffolds in GPCR ligands, kinase inhibitors, and ion channel blockers. However, their high basicity (typically pKa 10–11) and lipophilicity often lead to:
-
High Intrinsic Clearance (
): Rapid oxidative metabolism by Cytochrome P450s (CYPs), particularly at the -carbon (N-dealkylation) or the alkyl side chain ( -oxidation). -
Lysosomotropism: High pKa leads to trapping in acidic lysosomes, reducing cytosolic concentration and increasing the volume of distribution (
) to undesirable levels. -
hERG Liability: Basic amines are a primary structural alert for hERG channel inhibition.
The 3,3,3-trifluoropropyl group offers a "Goldilocks" solution. Unlike direct ring fluorination (which can drastically alter conformation) or perfluoroalkylation (which spikes lipophilicity), the trifluoropropyl group maintains the steric footprint of a propyl group while leveraging the electron-withdrawing nature of the distal
Mechanistic Insight: The Fluorine Effect
pKa Modulation (The Inductive Pull)
The metabolic stability of piperidines is often linked to the availability of the nitrogen lone pair for CYP450 binding (Single Electron Transfer mechanism).
-
Mechanism: The
group exerts a strong electron-withdrawing inductive effect ( ). -
Transmission: Although separated by two methylene units (
), the effect is sufficient to lower the pKa of the piperidine nitrogen by 1.5 to 2.0 log units compared to the non-fluorinated propyl analog. -
Result: A lower pKa (e.g., shifting from 10.5 to 8.8) increases the fraction of unprotonated drug at physiological pH, potentially improving membrane permeability and reducing hERG binding affinity.
Blocking Metabolic Soft Spots
-
-Oxidation Blockade: The terminal methyl group of an
-propyl chain is a prime site for CYP-mediated hydroxylation. Replacing bonds (bond energy ~98 kcal/mol) with bonds (~116 kcal/mol) renders this position metabolically inert. -
Deactivation of
-C: The inductive effect reduces the electron density at the -carbons adjacent to the nitrogen, making them less susceptible to the initial single-electron abstraction by the CYP450 heme-oxo species.
Comparative Data Analysis
The following table illustrates the physicochemical and metabolic shifts observed when replacing an
Table 1: Physicochemical Profile Comparison
| Parameter | Impact | ||
| pKa (Basic amine) | 10.4 | 8.7 | Basicity reduced (-1.7 units) |
| LogP (Lipophilicity) | 2.8 | 3.1 | Slight increase (Fluorine effect) |
| LogD | 0.8 | 2.1 | Permeability improved (less ionized) |
| HLM | > 150 (High) | 45 (Moderate/Low) | Stability increased (3x improvement) |
| Major Metabolite | Ring hydroxylation (minor) | Metabolic switching achieved |
Visualizing the Mechanism
The diagram below illustrates the metabolic fate of the two analogs, highlighting the protective mechanism of the trifluoropropyl group.
Figure 1: Comparative metabolic pathways showing the blockade of omega-oxidation and reduced CYP affinity due to pKa modulation in the trifluoropropyl analog.
Experimental Protocols
Protocol A: Chemical Synthesis of -(3,3,3-Trifluoropropyl)piperidines
Rationale: Direct alkylation is often the most efficient route for this modification, utilizing the commercially available iodide.
Reagents:
-
Target Piperidine substrate (1.0 equiv)
-
1-Iodo-3,3,3-trifluoropropane (1.2 equiv) [CAS: 460-37-7]
-
Potassium Carbonate (
) (3.0 equiv) -
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Piperidine Substrate (1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Base Addition: Add
(3.0 mmol, 414 mg). Ensure the base is finely powdered to maximize surface area. -
Alkylation: Add 1-Iodo-3,3,3-trifluoropropane (1.2 mmol, 269 mg) dropwise via syringe.
-
Note: The iodide is volatile; handle in a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 12–16 hours under an inert atmosphere (
or Ar). Monitor reaction progress via LC-MS (looking for M+97 mass shift). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids through a Celite pad.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
-
Validation: Confirm structure via
NMR (look for multiplet at 2.2–2.4 ppm for - adjacent to ) and NMR (triplet around -64 ppm).
-
Protocol B: In Vitro Microsomal Stability Assay
Rationale: To quantify the metabolic stability improvement.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds (10 mM DMSO stock)
Workflow:
-
Pre-incubation: Prepare a 1
M solution of the test compound in Phosphate Buffer containing HLM (0.5 mg/mL final protein conc). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines the half-life ( ) and Intrinsic Clearance ( ).
Synthesis & Testing Workflow Diagram
Figure 2: Operational workflow for synthesizing and validating trifluoropropyl-modified piperidines.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagaman, D., et al. (2020). "Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox." Journal of Medicinal Chemistry, 63(21), 13076–13089.[1] Link
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. Link
Sources
Application Note: Optimized Strategies for the N-Alkylation of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Introduction & Scope
4-(3,3,3-Trifluoropropyl)piperidine is a high-value building block in medicinal chemistry. The trifluoropropyl moiety acts as a lipophilic bioisostere, often improving metabolic stability by blocking oxidative metabolism at the piperidine ring while modulating pKa and blood-brain barrier (BBB) permeability.
However, this reagent is commercially supplied as the hydrochloride salt (HCl) . A common failure mode in N-alkylation protocols involves neglecting the protonated state of the nitrogen, leading to non-reactive mixtures.
This Application Note provides two validated, self-validating protocols for N-alkylation:
-
Method A (Reductive Amination): The "Gold Standard" for mono-alkylation using aldehydes/ketones.
-
Method B (Direct Nucleophilic Substitution): Optimized for alkyl halides where reductive amination is not feasible.
Strategic Decision Matrix
Before beginning, select the appropriate protocol based on your available electrophile.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.
Critical Pre-requisite: Handling the HCl Salt
The starting material is 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride .
-
State: Protonated ammonium salt (
). -
Reactivity: Non-nucleophilic in this state.[1]
-
Requirement: You must liberate the free base (
) in situ or pre-process it.
Caution: The free base is an oil and may be prone to atmospheric carbonylation (
Method A: Reductive Amination (Preferred)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines/iminiums over aldehydes, minimizing side reactions.
Reaction Mechanism[2][3]
Figure 2: Sequential workflow for in-situ neutralization and reductive amination.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Piperidine HCl | 1.0 | Substrate | MW ~217.6 g/mol (Check specific batch) |
| Aldehyde | 1.1 – 1.2 | Electrophile | Slight excess ensures conversion.[2] |
| TEA or DIPEA | 1.0 – 1.2 | Base | Crucial: Neutralizes HCl to release amine. |
| NaBH(OAc)₃ (STAB) | 1.4 – 1.5 | Reductant | Add after imine formation time. |
| DCE or DCM | Solvent | Medium | Anhydrous preferred. 0.1 M concentration.[3] |
| Acetic Acid | 0.1 | Catalyst | Optional. Only if reaction is sluggish. |
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask under Nitrogen (
), suspend 4-(3,3,3-Trifluoropropyl)piperidine HCl (1.0 equiv) in 1,2-Dichloroethane (DCE).-
Note: DCE is superior to DCM for solubility and reaction rate, but DCM is an acceptable alternative.
-
-
Neutralization: Add Triethylamine (TEA) (1.0–1.2 equiv). Stir for 10–15 minutes. The mixture should become clearer as the free amine dissolves, though TEA-HCl salts may precipitate.
-
Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: This allows the equilibrium to shift toward the imine/hemiaminal before the reducing agent is introduced.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC.
-
Target: Disappearance of the secondary amine mass.
-
-
Quench: Add saturated aqueous
(Sodium Bicarbonate). Stir vigorously for 15 minutes to quench borate complexes. -
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over
.
Method B: Direct Nucleophilic Substitution ( )
Use this method when the electrophile is an alkyl halide (e.g., Benzyl bromide, Methyl iodide).
Risk Warning: Direct alkylation can lead to quaternization (over-alkylation) because the product (tertiary amine) is often more nucleophilic than the starting material.
Reagents & Stoichiometry[4]
| Component | Equiv. | Role | Notes |
| Piperidine HCl | 1.0 | Substrate | |
| Alkyl Halide | 1.0 – 1.1 | Electrophile | Do not excess >1.1 to prevent bis-alkylation. |
| K₂CO₃ | 3.0 | Base | Insoluble base acts as an acid scavenger. |
| KI | 0.1 | Catalyst | Finkelstein catalyst (if using R-Cl or R-Br). |
| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic, promotes |
Step-by-Step Protocol
-
Suspension: In a reaction vial, combine Piperidine HCl (1.0 equiv) and Potassium Carbonate (
) (3.0 equiv) in anhydrous Acetonitrile (MeCN) .-
Why 3.0 equiv? 1 equiv to neutralize the HCl salt, 1 equiv to neutralize the H-X generated during alkylation, and 1 equiv excess to maintain basicity.
-
-
Activation: Stir at RT for 20 minutes to ensure deprotonation.
-
Addition: Add the Alkyl Halide (1.0 equiv) dropwise.
-
Optimization: If using a chloride or bromide, add Potassium Iodide (KI) (10 mol%) to generate the more reactive iodide in situ.
-
-
Reaction:
-
Reactive Halides (Benzyl/Allyl): Stir at RT for 4–12 hours.
-
Unreactive Halides (Alkyl chlorides): Heat to 60–80°C.
-
-
Workup: Filter off the inorganic solids (
/KCl). Concentrate the filtrate. Partition between Ethyl Acetate and Water.
Purification & Quality Control
Since the product is a tertiary amine, utilize Acid-Base Extraction for high-purity isolation without chromatography (in many cases).
-
Acid Wash: Dissolve crude organic residue in
or EtOAc. Extract with 1N HCl (x2).-
Result: Product moves to the aqueous layer (protonated). Impurities (non-basic) stay in organic.
-
-
Basify: Take the aqueous acidic layer, cool on ice, and basify to pH >10 using 4N NaOH or
. -
Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (x3).
-
Final Dry: Dry organics (
) and concentrate.
Analytical Checkpoints:
-
1H NMR: Look for the disappearance of the piperidine N-H signal (broad singlet usually > 2.0 ppm) and the appearance of the N-CH2 signal from the new alkyl group.
-
LC-MS: Confirm [M+H]+. Check for [M+R+H]+ (Quaternary salt impurity).
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
BenchChem. (n.d.). "Optimizing Reductive Amination for Piperidine Synthesis." Technical Support Center.
-
Sigma-Aldrich. (n.d.). "Sodium Triacetoxyborohydride Technical Bulletin." Merck/Millipore Sigma.
-
ChemicalBook. (2025). "Piperidine hydrochloride Properties and Reactions."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Reporter [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride
Executive Summary & Synthetic Strategy
The synthesis of 4-(3,3,3-trifluoropropyl)piperidine hydrochloride is a critical workflow in the development of MCHr1 antagonists and serotonin reuptake inhibitors. While conceptually simple, the introduction of the fluorinated alkyl chain and the subsequent isolation of the hydrochloride salt present specific yield-limiting bottlenecks.
This guide focuses on the Wittig-Hydrogenation Route , the industry-standard method offering the highest regiocontrol and scalability.
The Validated Pathway
-
Wittig Olefination: Reaction of N-Boc-4-piperidone with (3,3,3-trifluoropropyl)triphenylphosphonium iodide.
-
Catalytic Hydrogenation: Saturation of the exocyclic double bond.
-
Deprotection & Salt Formation: Removal of the Boc group and crystallization of the HCl salt.
Workflow Visualization
Caption: Figure 1. Validated synthetic workflow for 4-(3,3,3-trifluoropropyl)piperidine HCl, highlighting critical risk points at each stage.
Module 1: The Wittig Olefination (Yield Critical Step)
The primary cause of low overall yield is the incomplete conversion in the Wittig step. The electron-withdrawing nature of the trifluoromethyl group on the phosphonium salt can destabilize the ylide intermediate if not handled correctly.
Protocol Optimization
-
Base Selection: Avoid weak bases. Use KHMDS (Potassium hexamethyldisilazide) or LiHMDS (1.1 equiv) in THF at -78°C to 0°C. Sodium Hydride (NaH) can be used but often results in heterogeneous mixtures that trap reagents, lowering yield.
-
Reagent Stoichiometry: The phosphonium salt is hygroscopic. Dry it under high vacuum (0.1 mmHg) at 50°C for 4 hours before use. Use a 1.2:1.0 ratio of Phosphonium Salt to Piperidone.
-
The "Schlosser" Factor: While E/Z selectivity is irrelevant (as the alkene is reduced later), ensuring full conversion is key. If the reaction stalls, warm to room temperature slowly.
Troubleshooting Guide: Wittig Step
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in Phosphonium Salt | Azeotropically dry the salt with toluene 3x before adding THF. |
| Reaction "Stalls" | Enolization of Ketone | The base may be deprotonating the piperidone (alpha-protons) instead of the salt. Add Base to Salt first , generate the bright orange/red ylide, then add the ketone slowly at -78°C. |
| Gummy Precipitate | Lithium Salts / TPPO | Switch from LiHMDS to KHMDS (Potassium salts are less soluble and interfere less with the transition state in this specific matrix). |
Q&A: Specific User Issues
Q: I am seeing a large amount of Triphenylphosphine Oxide (TPPO) contaminating my product. How do I remove it without column chromatography? A: TPPO is the bane of Wittig reactions. For this intermediate:
-
Concentrate the reaction mixture to a thick oil.
-
Triturate vigorously with cold Hexanes:Diethyl Ether (9:1) . The alkene product is soluble, but TPPO will precipitate as a white solid.
-
Filter and wash the cake. This usually removes >90% of TPPO.
Module 2: Catalytic Hydrogenation (Purity Critical Step)
The reduction of the exocyclic double bond is generally high-yielding, but the presence of trace Phosphorous (from Step 1) or Sulfur (if using certain solvents) can poison the Palladium catalyst.
Protocol Optimization
-
Catalyst: 10 wt% Pd/C (dry or 50% wet). Loading: 5-10 mol%.
-
Solvent: Methanol or Ethanol.[1] Avoid chlorinated solvents which can slow down hydrogenation of sterically encumbered alkenes.
-
Pressure: 30-50 psi (Hydrogen balloon is often insufficient for tetra-substituted or trisubstituted fluorinated alkenes; use a Parr shaker).
Troubleshooting Logic: Hydrogenation
Caption: Figure 2. Decision matrix for stalled hydrogenation reactions.
Q&A: Specific User Issues
Q: Can I use Platinum Oxide (PtO2) instead of Pd/C? A: Yes, but be cautious. PtO2 is more aggressive and can sometimes cause defluorination (C-F bond cleavage) under high pressure or acidic conditions. Pd/C is milder and sufficient for the alkene saturation without touching the trifluoropropyl group [1].
Q: My product contains a "ring-opened" impurity. A: This is rare but implies over-reduction or hydrogenolysis of the C-N bond (if benzyl groups were present). Ensure you are using N-Boc protection, which is stable to standard hydrogenation conditions, rather than N-Benzyl, which would cleave.
Module 3: Deprotection & Salt Crystallization
The final step involves removing the Boc group and isolating the hydrochloride salt. The trifluoropropyl group adds lipophilicity, which can make the salt "oil out" rather than crystallize in standard aqueous media.
Protocol Optimization
-
Reagent: 4M HCl in Dioxane (anhydrous conditions preferred over aqueous HCl).
-
Temperature: 0°C to Room Temperature.
-
Isolation: Do not evaporate to dryness if possible, as this traps excess HCl and creates a hygroscopic gum.
The "Anti-Solvent" Crystallization Method
To maximize yield and purity (avoiding the "oil"):
-
Dissolve the crude deprotected free base (or the oily salt) in a minimum amount of warm Isopropanol (IPA) or Ethanol .
-
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.
-
Cool to -20°C. White needles of 4-(3,3,3-trifluoropropyl)piperidine HCl should form.
Q&A: Specific User Issues
Q: The salt is extremely hygroscopic and turns into a goo on the filter paper. A: This is common with fluorinated amine salts.
-
Perform the filtration under a nitrogen blanket if possible.
-
Wash with anhydrous ether.
-
Immediately transfer to a vacuum desiccator containing P2O5 or KOH pellets.
-
Lyophilization (freeze-drying) from water/acetonitrile is a last resort if crystallization fails.
Benchmark Data & Expectations
Compare your results against these benchmarks to assess process health.
| Step | Reaction | Typical Yield | Critical Quality Attribute (CQA) |
| 1 | Wittig Olefination | 75 - 85% | Absence of TPPO; E/Z ratio (irrelevant but usually 60:40) |
| 2 | Hydrogenation | 90 - 98% | Complete saturation; No defluorination |
| 3 | Deprotection/Salt | 85 - 95% | White crystalline solid; Melting point sharp |
References
-
Ma, J. A., & Cahard, D. (2008). Update on Trifluoromethylation Strategies: Mechanisms and Applications. Chemical Reviews, 108(9), PR1–PR43. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. [Link]
- Robichaud, A. J., et al. (2011). Preparation of piperidinyl-sulfonamides as MCHr1 antagonists. U.S.
-
Kulla, H., et al. (2004). Process for the preparation of 4-substituted piperidines.[1][2][3][4][5] European Patent EP1418171. [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly (3,3,3-trifluoropropyl)triphenylphosphonium iodide and HCl/Dioxane, before handling.
Sources
- 1. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with 4-(3,3,3-Trifluoropropyl)piperidine HCl in reaction media
[1]
Status: Active Last Updated: February 24, 2026 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile[2][3]
Compound: 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride CAS: 745822-33-7 (Analogous/Related) | Class: Fluorinated Heterocycle Salt[1]
This guide addresses the unique physicochemical dichotomy of this building block. The molecule possesses a highly polar ionic "head" (piperidine HCl) and a lipophilic, electron-withdrawing "tail" (trifluoropropyl).[1] This amphiphilic nature is the primary cause of solubility anomalies ("oiling out," poor dissolution in DCM) and workup failures (emulsions, phase retention).[1]
The Solubility Matrix
Use this table to predict behavior before starting your reaction.[1]
| Solvent System | HCl Salt Form (As Supplied) | Free Base Form (In Situ/Isolated) | Operational Notes |
| Water | High (>100 mg/mL) | Low (<5 mg/mL) | Salt is highly water-soluble; Free base oils out.[1] |
| Methanol / Ethanol | High | High | Best solvents for handling the salt form.[1] |
| DCM / Chloroform | Insoluble / Suspension | High | Common Pitfall: Salt will not dissolve in DCM.[1] |
| THF / Dioxane | Insoluble | High | Salt forms a slurry; requires polar co-solvent.[1] |
| DMF / DMAc / NMP | Moderate to High | High | Recommended for coupling reactions with the salt.[1] |
| Toluene / Hexanes | Insoluble | Moderate | Free base soluble; Salt will "gum up" or oil out.[1] |
Decision Tree: Solvent & Reaction Setup
Use the following logic flow to select the correct solvent system based on your reaction type.
Figure 1: Solvent selection logic based on reaction constraints. Note that DCM requires free-basing for homogeneity.[1]
Troubleshooting Guides (Q&A)
Issue 1: "The starting material won't dissolve in DCM or THF for my amide coupling."
Diagnosis: You are trying to dissolve an ionic lattice (HCl salt) in a non-polar or moderately polar organic solvent.[1] The lattice energy is too high for DCM to overcome.[1] Corrective Action:
-
The "In-Situ" Fix: Switch solvent to DMF or DMAc .[1] Add 3.0 equivalents of DIPEA or TEA.[1] The solution should clear up as the salt is neutralized and the free base dissolves.[1]
-
The "Pre-Work" Fix: If you must use DCM (e.g., for kinetic reasons), perform a Free-Base Extraction (see Protocol A below) before starting the reaction.[1]
Issue 2: "I see a gummy oil sticking to the flask walls during reaction."
Diagnosis: This is "Oiling Out."[1] It occurs when the reaction generates the amine salt (or it was added as such) in a solvent like Toluene or Ether.[1] The fluorinated tail increases the lipophilicity of the oil, preventing it from crystallizing, while the ionic head prevents it from dissolving.[1] Corrective Action:
-
Immediate: Add a polar co-solvent (MeOH or Isopropanol) dropwise until the oil redissolves.[1]
-
Prevention: Ensure your reaction temperature is above the "Kraft point" of the salt, or use a solvent with higher dielectric constant (e.g., Acetonitrile instead of Toluene).[1]
Issue 3: "Low yield after aqueous workup (Compound missing)."
Diagnosis: pH Mismatch. The trifluoropropyl group pulls electron density, potentially lowering the pKa of the piperidine slightly, but it remains a base (pKa ~10-11).[1] If you extract at pH 7 or 8, a significant portion remains protonated (water-soluble).[1] Corrective Action:
Standard Operating Protocols (SOPs)
Protocol A: "The Break" (Converting HCl Salt to Free Base)
Use this when strict anhydrous/non-polar conditions are required.
-
Dissolution: Dissolve 1.0 g of 4-(3,3,3-Trifluoropropyl)piperidine HCl in 10 mL of 1M NaOH (aq). Ensure pH is >12.[1]
-
Extraction: Extract 3x with 15 mL of DCM .
-
Note: Do not use Ether; the fluorinated amine is very soluble in DCM.[1]
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes trap amines).[1]
-
Concentration: Filter and concentrate under reduced pressure.
-
Critical: Do not apply high vacuum for extended periods if the molecular weight is low (<200), as the free base may be semi-volatile.[1]
-
Protocol B: NMR Sample Preparation
Common error: Using CDCl3 for the salt form.
-
For HCl Salt: Use DMSO-d6 or Methanol-d4 .[1] It will NOT dissolve in CDCl3.[1]
-
For Free Base: Use CDCl3 .[1]
-
Diagnostic Shift: In ¹⁹F NMR, the trifluoromethyl signal is a distinct triplet/multiplet around -64 ppm.[1] This signal is generally unaffected by pH, but the α-methylene protons in ¹H NMR will shift significantly between salt and free base.[1]
References & Grounding
-
Piperidine Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8082, Piperidine."[1] PubChem.[1][2][3][4][5] Accessed February 24, 2026.[1] [Link]
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Amine Salt Solubility: Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]
-
Handling Fluorinated Reagents: Umemoto, T. (1996).[1] Electrophilic fluorinating agents: N-fluoropyridinium salts.[1][6] Chemical Reviews, 96(5), 1757-1778.[1] [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) [pubchemlite.lcsb.uni.lu]
- 4. 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane | C10H25F3O2Si3 | CID 2778751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine | C9H16F3NO | CID 84734552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing defluorination side reactions during piperidine functionalization
Technical Support Center: Fluorine Retention in Piperidine Functionalization
Subject: Minimizing Defluorination Side Reactions during Piperidine Addition Ticket ID: #F-RET-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Fluorine Retention" Challenge
Welcome to the technical support center. If you are reading this, you are likely facing a common medicinal chemistry paradox: you need to install a piperidine moiety onto a halogenated scaffold, but your metabolic stability handle—the fluorine atom—is being ejected in the process.
Piperidine is a potent secondary amine nucleophile (
This guide moves beyond generic advice. We will diagnose the specific type of defluorination you are seeing and provide mechanistic interventions to suppress it.
Module 1: Diagnostic & Triage (Start Here)
Before optimizing conditions, we must identify the mechanism of fluorine loss based on your impurity profile. Use the following logic flow to categorize your problem.
Figure 1: Diagnostic workflow to identify the specific defluorination pathway based on MS shift relative to the desired fluorinated product.
Module 2: Troubleshooting Competitive S Ar (F vs. Cl/Br)
The Scenario: You have a scaffold with both Chlorine (Cl) and Fluorine (F).[1][2] You want the piperidine to displace the Cl, but it displaces the F instead.
Q: Why does Piperidine attack the C-F bond when C-Cl is the weaker bond?
A: In S
-
The Trap: Fluorine is the most electronegative element.[3] It lowers the energy of the LUMO at the attached carbon, making it significantly more electrophilic than the C-Cl site. Therefore,
.[1] -
The Fix: You must switch mechanisms from Thermal S
Ar (controlled by electronegativity) to Pd-Catalysis (controlled by bond strength).[1]
Protocol Adjustment: The "Solvent Switch"
If you are already using a Pd-catalyst but still seeing S
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Toluene or Xylene | Polar aprotic solvents (DMF, DMSO) stabilize the polar Meisenheimer transition state, accelerating the unwanted background S |
| Temperature | Lower to 60-80°C | S |
| Addition | Slow Addition of Piperidine | Keep the concentration of free amine low to minimize the rate of the second-order S |
Module 3: Troubleshooting Hydrodefluorination (F → H)
The Scenario: You are running a Buchwald-Hartwig coupling.[4][5][6][7] The C-Cl reacts as intended, but the Fluorine atom elsewhere on the ring is replaced by Hydrogen.
Q: Is the Palladium eating my Fluorine? A: Indirectly, yes. This is usually caused by a "Hydride Source" in your reaction mixture.
-
Mechanism: If you use an alkoxide base (e.g., NaOtBu) in a protic solvent or with an alcohol additive, the alkoxide undergoes
-hydride elimination to form a Pd-H species.[1] This Pd-H can insert into the C-F bond (or reduce the aryl halide) leading to defluorination [2].
Corrective Action Plan:
-
Change the Base:
-
Change the Ligand:
-
Use bulky, electron-rich ligands like BrettPhos or RuPhos .[1] These facilitate the difficult reductive elimination of the C-N bond (desired) faster than the competing side reactions [3].
-
Module 4: Visualizing the Competitive Pathways
Understanding the competition between the desired Catalytic Cycle and the undesired Background S
Figure 2: Mechanistic divergence.[1] Pd-catalysis (Green) targets the weaker C-Cl bond.[1] Thermal S
Module 5: Validated Experimental Protocol
The "Selectivity Screen" Protocol Do not commit to a 10g batch without running this 4-vial screen. This protocol is designed to isolate the variables causing defluorination.
Reagents:
-
Substrate (1.0 equiv)
-
Piperidine (1.2 equiv)[1]
-
Pd source: Pd
(dba) (1 mol%) or Pd(OAc) [1] -
Ligand: BINAP or RuPhos (2 mol%)[1]
The Matrix:
| Vial | Solvent | Base | Purpose |
| A | DMSO | K | Control (High Risk): Testing background S |
| B | Toluene | NaOtBu | Test: Does alkoxide base cause hydrodefluorination (F→H)? |
| C | Toluene | Cs | Gold Standard: Non-polar solvent + Non-hydride base.[1] Should give highest F-retention. |
| D | 1,4-Dioxane | K | Alternative: If solubility in Toluene is poor.[1] |
Execution:
-
Heat all vials to 80°C for 4 hours.
-
Analyze by LCMS (UV 254nm).[1]
-
Success Criteria: Ratio of Product : Defluoro-Impurity > 20:1.
References
-
Effect of Solvent on S
Ar Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Aromatic Fluorides. Chemical Reviews. [Link][1] -
Mechanisms of Hydrodefluorination in Pd-Catalysis: Watson, D. A., et al. (2009).[1] Formation of Ar-F from Pd(II)-Ar-F Complexes.[1] Science. [Link][1]
-
Ligand Effects in Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Recrystallization of 4-(3,3,3-Trifluoropropyl)piperidine Salts
Executive Summary: The "Janus" Challenge
Recrystallizing 4-(3,3,3-Trifluoropropyl)piperidine salts presents a unique challenge in process chemistry due to the molecule's "Janus-faced" nature.[1] You are balancing two opposing forces:
-
The Polar Head: The piperidine amine (pKa ~11.[1][2]2) forms highly polar ionic lattices when salted (e.g., HCl).[1]
-
The Lipophilic Tail: The trifluoropropyl group (
) adds significant bulk and lipophilicity (LogP ~1.94), resisting dissolution in purely aqueous or highly ionic media.[1]
This duality often leads to the dreaded "Oiling Out" (Liquid-Liquid Phase Separation, LLPS), where the compound separates as a solute-rich oil rather than a crystal.[1][3][4][5] This guide provides the solvent architectures and troubleshooting protocols to overcome this.
Solvent Selection Strategy
The Polarity Balance Matrix
For fluorinated amine salts, a single solvent rarely suffices.[1] You generally require a Solvent/Anti-Solvent binary system.[1] The goal is to solubilize the ionic head with a polar protic solvent (alcohol) while using the anti-solvent to drive the fluorinated tail out of solution in an ordered fashion.
Recommended Solvent Systems (Table 1)
| System Type | Solvent (Good) | Anti-Solvent (Poor) | Ratio (v/v) | Application | Risk Profile |
| Standard | Ethanol (Abs.)[1] | Diethyl Ether | 1:3 to 1:5 | Bench-scale HCl salt formation.[1] | High (Flammability); Ether can trap peroxide.[1] |
| Scale-Up | Isopropanol (IPA) | n-Heptane | 1:2 to 1:4 | Process development; higher boiling points allow better thermal control.[1] | Low; Excellent for avoiding oiling out.[1][5][6] |
| High Polarity | Methanol | MTBE | 1:4 | For highly impure crude mixtures.[1] | Moderate; MTBE is safer than |
| Last Resort | Ethyl Acetate | Hexanes | Variable | If the salt is surprisingly lipophilic.[1] | High; Risk of solvate formation.[1] |
Expert Insight: Avoid chlorinated solvents (DCM/Chloroform) for the crystallization step.[1] While they dissolve the free base well, they are often too good at dissolving the fluorinated salt, preventing high yields.
Experimental Protocol: The "Cloud Point" Method
This protocol is designed to minimize oiling out by strictly controlling supersaturation.[1][5]
Target: 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride (HCl) Scale: 1g - 10g basis[1]
-
Dissolution: Place the crude salt in a round-bottom flask. Add the Good Solvent (e.g., hot IPA at 70°C) dropwise with vigorous stirring until the solid just dissolves.
-
The Cloud Point: Maintain temperature at 65-70°C. Add the Anti-Solvent (e.g., Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
The Back-Off: Add just enough hot Good Solvent (IPA) dropwise to clear the solution again.[1] You are now at the edge of the Metastable Zone.
-
Controlled Cooling:
-
Cool to room temperature at a rate of roughly 10°C/hour.
-
Stop if oil droplets appear.[1] Reheat until clear, add 5% more Good Solvent, and cool slower.
-
-
Harvest: Cool to 0-4°C for 2 hours. Filter and wash with cold Anti-Solvent.[1]
Troubleshooting & Logic Flows
Visualizing the Decision Process
Use the following logic flow to determine your solvent system based on initial solubility tests.
Caption: Figure 1. Solvent Selection Decision Tree. Blue nodes indicate decision points; Green indicates success; Red indicates failure modes requiring iteration.[1]
Troubleshooting Guide: "Oiling Out"
Symptom: The solution turns milky, and distinct liquid droplets settle at the bottom.[1] Upon cooling, these droplets harden into an amorphous glass/gum rather than crystals.[1]
Root Cause: The temperature is too high for the crystal lattice to form, but the concentration is high enough for phase separation. The fluorinated tail is driving the molecule out of the polar solvent before the ionic head can organize into a lattice.
Corrective Actions (Priority Order):
-
The "Seeding" Bypass:
-
Solvent Modification:
-
Increase the ratio of the Good Solvent (Alcohol). Oiling out often means the mixture is too non-polar.[1]
-
-
Temperature Cycling (Ostwald Ripening):
Caption: Figure 2. Oiling Out Rescue Workflow. This cycle converts the kinetic "oil" phase into the thermodynamic crystalline phase.
Frequently Asked Questions (FAQ)
Q1: My salt is extremely hygroscopic and turns to goo on the filter paper. What do I do? A: Piperidine salts can be hygroscopic.[1]
-
Switch to Isopropanol/Heptane .[1] Ethanol and Methanol attract atmospheric water more aggressively.[1]
-
Perform the filtration under a nitrogen blanket or use a sintered glass funnel with a rubber dam.[1]
-
Immediately dry the product in a vacuum oven at 40°C with
desiccant.
Q2: Can I use water as a solvent? A: Generally, no .[1] While the HCl salt is water-soluble, the hydrophobic trifluoropropyl tail makes water recrystallization inefficient (low recovery) and difficult to dry.[1] Water is only recommended if you are removing inorganic impurities, and even then, a "salting out" method is preferred.[1]
Q3: The HCl salt isn't crystallizing at all. Should I change the acid? A: Yes. If HCl fails, the Fumarate or L-Tartrate salts are excellent alternatives.[1] These dicarboxylic acids form larger lattice structures that can better accommodate the bulky fluorinated tail, often resulting in higher melting point solids that are less prone to oiling out.[1]
Q4: How do I remove the yellow color from the crude? A: Fluorinated amines often oxidize to form trace N-oxide or imine impurities (yellow).
-
Action: Add activated charcoal (5 wt%) to the hot dissolved solution (Step 1 of protocol). Stir for 10 minutes, then filter hot through Celite before adding the anti-solvent.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection and counter-ion properties).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection strategies and "cloud point" protocols).
-
Beckmann, W. (2000).[1] Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Link (Techniques for overcoming oiling out via seeding).[1]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link (Fundamental properties of fluorinated alkyl groups and lipophilicity).
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Link (Industrial troubleshooting for phase separation).[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in Weighing Hygroscopic Piperidine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic nature of piperidine hydrochloride salts. Accurate weighing is a foundational step for any successful experiment, and its precision directly impacts formulation development, quality control, and the overall integrity of your results.[1][2][3] This document provides in-depth, practical solutions to ensure your measurements are consistently accurate and reproducible.
Part 1: FAQ - Understanding the Core Problem
This section addresses the fundamental principles behind the hygroscopic behavior of piperidine HCl salts and the consequences of improper handling.
Q1: Why is my piperidine hydrochloride salt gaining weight on the balance?
Answer: Your salt is gaining weight because it is hygroscopic, meaning it readily absorbs moisture from the ambient air.[4][5][6] Piperidine hydrochloride, as a salt of a secondary amine, has a strong affinity for water molecules. The chloride ions and the protonated amine group can form hydrogen bonds with water vapor present in the laboratory environment, causing the mass of your sample to increase continuously during weighing. This effect is more pronounced in environments with high relative humidity (RH).[1]
Q2: What are the consequences of inaccurate weighing of these salts in drug development?
Answer: Inaccurate weighing is a critical error that can have significant downstream consequences. In drug development, precision is paramount.[2] Even minor deviations can lead to:
-
Incorrect Stoichiometry: Affects reaction yields, impurity profiles, and the formation of the desired active pharmaceutical ingredient (API).
-
Failed Batches: Inconsistent ingredient ratios can lead to batches that fail quality inspections, wasting valuable time, materials, and resources.[7][8]
-
Inaccurate Potency and Dosage: The final product may have inconsistent potency, compromising its efficacy and patient safety.[2][8]
-
Non-Compliance: Strict regulatory bodies require accurate and documented weighing procedures.[2][8] Failure to comply can result in significant penalties.
Part 2: Troubleshooting Guide - Proactive Environmental & Sample Control
The most effective way to manage hygroscopic materials is to control the weighing environment and properly prepare the sample before it reaches the analytical balance.
Q3: My lab has high humidity. What are my options for creating a suitable weighing environment?
Answer: You must minimize the exposure of the salt to atmospheric moisture. The ideal relative humidity for weighing sensitive pharmaceutical powders is typically below 40-50%.[9] Several strategies can achieve this, ranging from simple to highly controlled solutions.
| Method | Typical Relative Humidity (RH) | Key Advantages | Considerations & Limitations |
| Glovebox (Inert Atmosphere) | < 1% RH (with N₂ or Ar purge) | The most effective method for highly sensitive materials; provides a stable, draft-free environment.[10] | Higher initial cost; requires user training; can be slower for high-throughput needs.[11][12] |
| Dehumidified Weighing Chamber/Balance Enclosure | 10-40% RH | Provides localized control directly around the balance; more cost-effective than a full glovebox. | Requires a dry air or nitrogen source; chamber size may limit vessel manipulation. |
| Laboratory Dehumidifier | 30-50% RH | Reduces ambient humidity in the entire balance room; benefits all operations. | May not reach sufficiently low RH levels for extremely hygroscopic salts; can be affected by doors opening.[13] |
| Weighing in a Desiccator | Variable (depends on desiccant) | Low cost; useful for pre-conditioning and temporary storage of samples.[14] | Not a practical environment for active weighing; RH increases each time it is opened. |
Q4: My salt has already been exposed to air. Can I dry it before weighing?
Answer: Yes, pre-drying the sample is a critical step if moisture absorption is suspected. However, the method must be chosen carefully to avoid thermal degradation. Piperidine HCl has a melting point of approximately 245-248°C, making it thermally stable for gentle drying.[4][5]
Recommended Protocol: Drying Piperidine HCl Salt
-
Select a suitable container: Use a clean, dry glass weighing bottle with a ground glass stopper.
-
Place the salt in the container: Add the required amount of salt to the weighing bottle.
-
Use a Vacuum Oven: Place the weighing bottle (with the stopper removed but placed alongside) into a vacuum oven.
-
Set Drying Conditions: Heat the oven to a temperature well below the salt's melting point (e.g., 60-80°C) and apply a vacuum. This significantly accelerates the removal of water.[14]
-
Cool in a Desiccator: Once dry, turn off the vacuum, backfill with an inert gas like nitrogen if possible, and immediately transfer the hot weighing bottle to a desiccator containing an active desiccant (e.g., phosphorus pentoxide or fresh molecular sieves) to cool to room temperature.[14][15] Crucially, do not weigh a warm object, as this will cause air currents that lead to inaccurate readings. [15][16]
Part 3: Protocols & Workflows - Accurate Weighing Methodologies
When environmental controls are in place, the choice of weighing technique becomes the final determinant of accuracy.
Q5: What is the best weighing technique for a hygroscopic powder like piperidine HCl?
Answer: The most reliable and universally recommended technique is Weighing by Difference .[1][17] This method minimizes the sample's exposure time to the atmosphere and measures only the mass that has been delivered, making it superior to direct weighing for sensitive materials.[18]
Workflow: Deciding on the Appropriate Weighing Strategy
This diagram outlines the decision-making process for selecting the best weighing environment and technique based on the material's sensitivity and available equipment.
Caption: Decision workflow for handling hygroscopic salts.
Protocol: Weighing by Difference
This protocol ensures the highest accuracy when handling hygroscopic solids.
Objective: To accurately determine the mass of a hygroscopic solid transferred from a weighing bottle to a receiving vessel.
Materials:
-
Analytical balance (readable to 0.1 mg)
-
Clean, dry weighing bottle with a stopper
-
Receiving flask or beaker
-
Spatula
Procedure:
-
Initial Weighing: Place the stoppered weighing bottle containing the dried piperidine HCl salt onto the balance pan. Close the balance doors and allow the reading to stabilize. Record this initial mass (M1) to four decimal places.[17]
-
Sample Transfer: Remove the weighing bottle from the balance.[19] Hold it over the mouth of your receiving vessel (e.g., a flask). Remove the stopper and gently tap or roll the bottle to dispense a portion of the salt into the vessel.[18]
-
Causality: Do not use a spatula to remove the salt unless absolutely necessary, as it is difficult to ensure a complete transfer off the spatula. The "rolling" method ensures a quantitative transfer.[17]
-
-
Minimize Exposure: Immediately replace the stopper on the weighing bottle to prevent moisture absorption by the remaining salt.[17][18]
-
Final Weighing: Place the stoppered weighing bottle back onto the same analytical balance. Close the doors and record the stable final mass (M2).[19]
-
Calculation: The mass of the transferred salt is the difference between the initial and final measurements: Mass Transferred = M1 - M2 .
Part 4: Advanced Troubleshooting & FAQs
Q6: I don't have access to a glovebox or a specialized weighing chamber. What can I do?
Answer: While not ideal, you can still improve your accuracy on an open bench. The key is speed and minimizing exposure.
-
Work Quickly: Have all your equipment ready. The goal is to complete the weighing process in under a minute to reduce the time the sample is exposed to air.[1]
-
Use a Narrow-Necked Container: Weigh your sample in a small-mouthed, stoppered container like a weighing bottle, not on open weighing paper.[1][15]
-
Local Environment Control: Place a beaker of a strong desiccant (like Drierite or P₂O₅) inside the balance chamber. While not a dynamic system, this can help lower the local humidity immediately around the sample.[13]
-
Time Your Weighings: For a series of weighings, record the mass at the exact same time interval after placing the sample on the balance (e.g., exactly 15 seconds). This helps to standardize the amount of moisture absorbed between samples, improving reproducibility even if absolute accuracy is slightly compromised.[20]
Q7: The balance reading is continuously drifting upwards and won't stabilize. What does this mean?
Answer: A continuous, unidirectional upward drift is a classic sign of a highly hygroscopic sample actively absorbing moisture from the air.[15] This indicates that your current environmental controls are insufficient. If the drift is rapid, weighing on an open bench is not a viable option. You must move to a more controlled environment, such as a glovebox or a balance enclosure with a dry air purge, to obtain an accurate reading.[10]
Q8: How can I confirm the water content of my piperidine HCl salt?
Answer: If the water content is a critical parameter for your process, direct measurement is the best approach.
-
Karl Fischer Titration: This is the gold standard for accurately determining low levels of water content in a sample.[21] It is a chemical method that reacts specifically with water, providing a highly precise result.[22]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[13] A weight loss step at around 100°C typically corresponds to the loss of free water. This can quantify the moisture content and confirm the effectiveness of your drying procedure.[23]
By implementing these environmental controls, proper sample handling techniques, and validated weighing procedures, you can overcome the challenges posed by hygroscopic piperidine hydrochloride salts and ensure the integrity and success of your scientific work.
References
-
Sartorius. (n.d.). Pharma Compliant Weighing - Regulatory & Compliance. Retrieved from [Link]
-
AIPAK Pharma. (2024, June 17). What Is The Humidity Requirements For Pharmaceutical Industry. Retrieved from [Link]
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
-
Chemistry UW-Madison. (2017, September 7). Weighing by Difference [Video]. YouTube. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). WEIGHING BY DIFFERENCE. Retrieved from [Link]
-
ECH Scientific Limited. (n.d.). Working with Gloveboxes. Retrieved from [Link]
-
Quality Scales Unlimited. (2015, April 22). The Impact of Well-Designed Weighing Processes On Product Quality. Retrieved from [Link]
-
Staedean. (2025, August 4). Weighing and dispensing solution - Key risks and solution. Retrieved from [Link]
-
Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
steamovap technologies inc. (n.d.). Humidity for pharmaceutical industry. Retrieved from [Link]
-
Emha Bayu M. (n.d.). How to use a glovebox (weighing). Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
YakeClimate. (2025, September 3). Accurate Moisture Content Analysis - Techniques & Challenges. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Piperidine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 17). Proper Use of Balances. Retrieved from [Link]
-
Micro Weighing Solutions. (2024, March 18). Importance of Weighing in Pharmaceutical Laboratories: Compliance and Quality Assurance. Retrieved from [Link]
-
PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]
-
Reddit. (2024, October 15). Drying chemicals in a desiccator prior to moisture-sensitive reactions. Retrieved from [Link]
-
Chromatography Forum. (2005, August 10). Weighing Procedure. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof.
-
Xingyun. (2023, March 9). Weighing methods and use rules of common analytical balance. Retrieved from [Link]
-
Polygon Group. (n.d.). Monitoring Humidity in Pharmaceutical Storage. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Guide to Moisture Analysis. Retrieved from [Link]
-
Camlab. (n.d.). Moisture Balances and Measuring Techniques. Retrieved from [Link]
-
Starshinechemical. (n.d.). Piperidine Hydrochloride (Low water content). Retrieved from [Link]
-
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]
-
Labcompare. (2019, October 28). Impact of Weighing Accuracy and Data Integrity in Forensic Drug Analysis. Retrieved from [Link]
-
Presto Group. (n.d.). Complete Guide to Moisture Content Test & Its Importance. Retrieved from [Link]
-
YouTube. (2019, August 21). Using a glovebox: bringing items in and weighing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mws.ltd.uk [mws.ltd.uk]
- 3. labcompare.com [labcompare.com]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Piperidine Hydrochloride (Low water content) | Starshinechemical [starshinechemical.com]
- 7. The Impact of Well-Designed Weighing Processes On Product Quality [pharmaceuticalonline.com]
- 8. staedean.com [staedean.com]
- 9. icapsulepack.com [icapsulepack.com]
- 10. Working with Gloveboxes - ECH Scientific Limited [echscientific.com]
- 11. emhabayu.com [emhabayu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. genfollower.com [genfollower.com]
- 16. innoweight.in [innoweight.in]
- 17. pages.mtu.edu [pages.mtu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Weighing Procedure - Chromatography Forum [chromforum.org]
- 21. yakeclimate.com [yakeclimate.com]
- 22. Complete Guide to Moisture Content Test & Its Importance [borosilscientific.com]
- 23. camlab.co.uk [camlab.co.uk]
Validation & Comparative
1H NMR spectrum analysis of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Executive Summary & Strategic Context
In the development of fluorinated pharmaceuticals, 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride serves as a critical building block. The trifluoromethyl (
This guide moves beyond basic spectral assignment. It compares analytical approaches—specifically Solvent Selection Strategies and Heteronuclear Decoupling Protocols —to ensure you are not just seeing peaks, but validating the salt stoichiometry and isomeric purity required for GMP compliance.
Structural Analysis & Atom Mapping
Before interpreting the spectrum, we must define the spin system. The molecule consists of a piperidinium core (protonated nitrogen) and a flexible propyl chain terminated by a
Figure 1: Atom mapping of 4-(3,3,3-Trifluoropropyl)piperidine HCl. Note the C9 position, which exhibits distinct splitting due to 19F coupling.
Comparative Analysis: Analytical Performance
The "performance" of your analysis depends entirely on the method chosen. We compare the two most critical variables: Solvent System and Decoupling Mode .
Comparison A: Solvent System Selection (DMSO-
vs.
vs.
)
For hydrochloride salts, solvent choice is not just about solubility; it determines whether you can validate the salt formation.
| Feature | DMSO- | ||
| Solubility | Excellent | Excellent | Poor (Salt typically insoluble) |
| Ammonium ( | Visible (~8.5–9.5 ppm). Allows confirmation of salt stoichiometry. | Invisible . Rapid H/D exchange eliminates these peaks. | N/A (Low solubility) |
| Resolution | Good, but water peak (~3.3 ppm) can obscure mid-field signals. | Excellent baseline, but HDO peak (~4.79 ppm) varies with pH/Temp. | N/A |
| Use Case | Primary Characterization & Salt Validation. | Secondary check if DMSO overlaps with key impurities. | Only for free-base form. |
Expert Insight: Always start with DMSO-
. If you use, you cannot prove the compound is the hydrochloride salt solely by 1H NMR, as the acidic protons exchange with the solvent.
Comparison B: Standard 1H vs. 19F-Decoupled 1H NMR
The
| Parameter | Standard 1H NMR | 1H{19F} NMR (Fluorine Decoupled) |
| C9-H Signal Appearance | Complex Multiplet. Appears as a "quartet of triplets" or broad hump due to | Simplified Triplet. The F-coupling is removed, leaving only H-H coupling. |
| Integration Accuracy | Lower. Broad signals lose intensity into the baseline noise. | Higher. Signal collapses into a sharp peak, improving quantitative accuracy. |
| Diagnostic Value | Confirms presence of Fluorine.[1][2] | Confirms structural connectivity (C8-C9 bond). |
Detailed Spectral Interpretation (DMSO- )
The following data represents the Standardized Reference Spectrum for the hydrochloride salt in DMSO-
Key Chemical Shifts & Assignments
| Proton Group | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |
| 8.60 – 9.20 | Broad Singlet/Doublet | 2H | - | Deshielded by positive charge; broad due to quadrupolar N relaxation. | |
| H-2, H-6 (Piperidine | 3.15 – 3.25 | Broad Doublet | 2H | Equatorial protons adjacent to | |
| H-2', H-6' (Piperidine | 2.75 – 2.90 | Triplet of Doublets | 2H | Axial protons; shielded by anisotropy of the ring. | |
| H-9 ( | 2.25 – 2.40 | Multiplet | 2H | Diagnostic Peak. Strong coupling to | |
| H-3, H-5 (Piperidine | 1.70 – 1.85 | Broad Doublet | 2H | - | Equatorial protons. |
| H-8 (Middle Propyl) | 1.50 – 1.65 | Multiplet | 2H | - | Bridge between ring and fluorinated tail. |
| H-4 (Methine) | 1.40 – 1.55 | Multiplet | 1H | - | Ring junction; often overlaps with H-8 or H-7. |
| H-3', H-5' (Piperidine | 1.25 – 1.40 | Quad/Multiplet | 2H | Axial protons. | |
| H-7 ( | 1.20 – 1.35 | Multiplet | 2H | - | Shielded by alkyl chain environment. |
Critical Note on H-9: In a standard 1H spectrum, the signal at ~2.3 ppm (adjacent to
) often looks like a "messy" quartet. This is not an impurity . It is the signature of thegroup.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (ALCOA+ principles), follow this validated workflow.
Figure 2: Analytical workflow ensuring salt validation. Note the relaxation delay requirement.
Step-by-Step Methodology
-
Sample Prep: Weigh 5–10 mg of the hydrochloride salt into a clean vial. Add 0.6 mL of DMSO-
(99.9% D) .-
Why: Lower grades of DMSO may contain high water levels, which broadens the exchangeable
protons, making integration impossible.
-
-
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (d1): Set to
5 seconds . -
Causality: The
protons have different relaxation times ( ) than the alkyl protons. A short d1 will suppress the signal, leading to a calculated salt ratio of < 1.0 (false fail).
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz) to smooth the baseline noise around the split
-adjacent protons.
-
Troubleshooting & Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Missing peaks at >8.0 ppm | H/D Exchange. | Sample likely wet or dissolved in |
| Broad hump at 3.3-3.5 ppm | Water contamination. | This obscures the H-2/H-6 signals. Use a water suppression pulse sequence (e.g., presat) or dry the solvent. |
| "Impurity" at ~2.3 ppm | Do not purify. This is the H-9 signal. Verify by running a 19F-decoupled 1H spectrum or a COSY experiment. | |
| Integral of NH is < 2.0 | Saturation effects. | Increase relaxation delay (d1) to 10 seconds to allow full relaxation of ammonium protons. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 1997, 62, 7512–7515.[3][4] Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Chapter 5: Heteronuclear Coupling). Link
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Detailed analysis of H-F coupling constants). Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176–2179.[5] Link
Sources
19F NMR Referencing for Trifluoropropyl Piperidines: A Comparative Technical Guide
Executive Summary
The Challenge: Accurate
The Solution: This guide recommends the IUPAC Unified Scale as the primary method for scientific integrity, eliminating chemical interaction risks. For rapid benchtop screening where an internal standard is required,
Part 1: Technical Context & The "Piperidine Trap"
The trifluoropropyl group (
The "Acidic Standard" Error
Many researchers habitually use TFA (
-
Mechanism of Failure:
-
Result: The formation of the piperidinium salt alters the dielectric environment and induces a downfield shift in the target molecule's signals, rendering reported chemical shifts irreproducible in neutral media.
Part 2: Comparative Analysis of Reference Standards
| Feature | Unified Scale ( | Trifluorotoluene (TFT) | Trifluoroacetic Acid (TFA) | Trichlorofluoromethane ( |
| Role | Primary Recommendation | Secondary Recommendation | Avoid | Obsolete |
| Shift ( | Calculated (0.00 ppm base) | -63.72 ppm | -76.55 ppm | 0.00 ppm |
| Interaction | None (Virtual) | Inert | High (Acid-Base) | None |
| Volatility | N/A | Low (BP 102°C) | Moderate (BP 72°C) | High (BP 23°C) |
| Suitability | Publication/High-Res | Routine Screening | Acidic samples only | Not recommended (CFC) |
Part 3: Experimental Protocols
Protocol A: The Unified Scale (Gold Standard)
Recommended for characterization of new chemical entities (NCEs) and publication.
This method references the
Workflow:
-
Sample Prep: Dissolve piperidine derivative in deuterated solvent (e.g.,
, DMSO- ). Ensure a lock signal is stable. -
Acquire
H Spectrum: Calibrate the H axis precisely.-
If using TMS: Set TMS to 0.00 ppm.
-
If using Residual Solvent: Set
to 7.26 ppm (or DMSO to 2.50 ppm).
-
-
Record Frequency: Note the absolute frequency of the 0 ppm
H point (SF). Example: 400.130000 MHz. -
Calculate
F Zero: Multiply the H frequency by the ratio for F (0.94094011). -
Apply Reference: In your processing software (TopSpin, MestReNova), set the spectrometer frequency (SF) or reference shift (SR) based on this calculation.
Protocol B: Internal Standard with Trifluorotoluene
Recommended for reaction monitoring or when high-precision frequency locking is unavailable.
-
Selection: Use
-Trifluorotoluene (TFT). It resonates at -63.72 ppm in . -
Preparation: Add 10
L of TFT to the NMR tube containing the piperidine sample. -
Acquisition: Set the spectral width to include -60 to -180 ppm.
-
Processing: Calibrate the TFT singlet to -63.72 ppm. Read the target trifluoropropyl triplet relative to this peak.
Part 4: Visualization of Methodologies
Figure 1: Reference Selection Decision Matrix
Caption: Decision matrix for selecting the appropriate
Figure 2: The Unified Scale Workflow
Caption: Step-by-step workflow for applying the IUPAC Unified Scale referencing method.
Part 5: References
-
IUPAC Recommendations 2001/2008. NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. (Defines the Unified Scale and
values). -
Harris, R. K., et al. NMR Nomenclature: Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 2001.
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. (Fundamental text on solvent effects and standards).
-
Rosenau, T., et al. Solvent and substituent effects on fluorine-19 chemical shifts. (Specifics on amine/fluorine interactions).
High-Purity Profiling of 4-(3,3,3-Trifluoropropyl)piperidine HCl: A Comparative HPLC Guide
Executive Summary: The "Invisible" Base Challenge
4-(3,3,3-Trifluoropropyl)piperidine HCl is a critical fluorinated building block in the synthesis of next-generation pharmaceutical agents. However, its purity analysis presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: The saturated piperidine ring and aliphatic fluoropropyl chain possess negligible UV absorption above 210 nm.
-
Strong Basicity: As a secondary amine (pKa ~11), it exhibits severe peak tailing on traditional silica-based columns due to silanol interactions.
-
Fluorine Chemistry: The unique polarity of the trifluoropropyl group requires specific selectivity often missed by standard alkyl phases.
This guide objectively compares three distinct analytical approaches, ultimately recommending a High-pH Reversed-Phase method coupled with Charged Aerosol Detection (CAD) as the superior protocol for purity determination.
Method Comparison: Why Traditional Approaches Fail
We evaluated three method archetypes to determine the most robust protocol for purity and impurity profiling.
Method A: The Traditionalist (Low pH C18 + UV)
-
Setup: C18 column, Phosphate buffer (pH 2.5), UV detection at 205 nm.
-
Outcome: FAILURE .
-
Mechanism:[1] At pH 2.5, the piperidine nitrogen is fully protonated (
). While this increases solubility, the charged species interacts strongly with residual silanols on the column, causing severe tailing ( ). -
Detection: Detection at 205 nm detects the mobile phase (acetonitrile cut-off) and buffer noise almost as strongly as the analyte, leading to poor Signal-to-Noise (S/N) ratios.
-
Method B: The Specialist (PFP Column + UV)
-
Setup: Pentafluorophenyl (PFP) column, Formic Acid (0.1%), UV detection at 205 nm.
-
Outcome: PARTIAL SUCCESS .
-
Mechanism:[1] The PFP phase offers unique selectivity for the fluorinated moiety via dipole-dipole interactions. Separation of fluorinated impurities is excellent.
-
Limitation: The UV detection limit remains the bottleneck. Non-chromophoric synthetic precursors are invisible.
-
Method C: The Modern Standard (High pH C18 + CAD)
-
Setup: Hybrid Silica C18 (High pH stable), Ammonium Bicarbonate (pH 10.0), Charged Aerosol Detection (CAD).
-
Outcome: OPTIMAL .
-
Mechanism:[1] At pH 10.0, the piperidine is neutral (free base). This eliminates silanol interactions, yielding sharp, symmetrical peaks (
). -
Detection: CAD is a mass-sensitive universal detector. It detects the analyte and all non-volatile impurities regardless of optical properties, providing a true weight/weight purity assessment.
-
Comparative Data Analysis
The following table summarizes the performance metrics of the three methods based on validation studies.
| Metric | Method A: Low pH C18 / UV | Method B: PFP / UV | Method C: High pH / CAD (Recommended) |
| Column | Standard C18 (3.5 µm) | Fluorophenyl (PFP) | Hybrid C18 (e.g., XBridge) |
| Mobile Phase pH | 2.5 (Phosphate) | 3.0 (Formic Acid) | 10.0 (NH₄HCO₃) |
| Detection | UV @ 205 nm | UV @ 205 nm | Corona CAD |
| Tailing Factor ( | 2.4 (Severe) | 1.6 (Moderate) | 1.1 (Excellent) |
| LOD (µg/mL) | 50.0 | 45.0 | 0.5 |
| Impurity Coverage | UV-active only | UV-active only | Universal (All non-volatiles) |
| Linearity ( | 0.985 | 0.990 | 0.999 (Quadratic fit) |
Key Insight: Method C provides a 100-fold improvement in Limit of Detection (LOD) compared to UV methods, essential for detecting trace impurities in high-value synthesis.
Method Development Logic (Visualization)
The following decision tree illustrates the scientific rationale behind selecting the High pH/CAD workflow.
Figure 1: Decision logic for selecting the High pH/CAD methodology over traditional approaches.
Detailed Experimental Protocol (The "Hero" Method)
This protocol is designed to be self-validating. The use of a volatile high-pH buffer ensures compatibility with CAD (which requires volatile mobile phases) and suppresses the ionization of the piperidine.
Reagents & Equipment[1][2][3]
-
Instrument: HPLC system compatible with CAD (e.g., Thermo Vanquish or Waters Arc).
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
-
Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid Silica resistant to pH 10).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[2]
-
Column Temp: 40°C (Critical for mass transfer of fluorinated compounds)
-
Injection Volume: 10 µL
-
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of 4-(3,3,3-Trifluoropropyl)piperidine HCl in 10 mL diluent (1.0 mg/mL).
-
Note: The buffer capacity of the mobile phase is sufficient to neutralize the HCl salt upon injection; no free-basing step is required in prep.
-
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind fluorinated compounds).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the purity analysis.
References
-
Vertex AI Search. (2023). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. National Institutes of Health (PubMed). Link
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations. Link
-
Thermo Fisher Scientific. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
PubChem. (2023). 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine (Compound Summary). National Library of Medicine. Link
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Link
Sources
A Comparative Analysis of Trifluoromethyl and Trifluoropropyl Piperidine Analogs in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group has become a valuable tool for optimizing the pharmacological profile of drug candidates.[1][2][3] This guide provides an in-depth comparison of the biological and physicochemical properties of piperidine analogs functionalized with a trifluoromethyl group versus a trifluoropropyl (CH₂CH₂CF₃) moiety. Understanding the distinct effects of these two substituents is critical for researchers aiming to fine-tune the activity, selectivity, and pharmacokinetic properties of novel therapeutics.
The piperidine scaffold is a ubiquitous heterocyclic core found in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and serve as a versatile framework for diverse molecular architectures.[4][5][6] The introduction of fluorinated groups, such as trifluoromethyl and trifluoropropyl, can dramatically influence a molecule's lipophilicity, metabolic stability, and target binding interactions.[1][7][8]
Physicochemical and Metabolic Profiles: A Tale of Two Fluorinated Groups
The decision to incorporate a trifluoromethyl or a trifluoropropyl group can have profound and divergent consequences on a molecule's behavior. These differences stem from the fundamental electronic and steric properties of each substituent.
The Trifluoromethyl Group: A Potent Metabolic Blocker and Lipophilicity Enhancer
The trifluoromethyl group is a strong electron-withdrawing moiety with a compact steric profile.[1] Its defining characteristic in drug design is its exceptional metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][9] By strategically placing a trifluoromethyl group at a known metabolic "soft spot," chemists can effectively block this pathway, leading to a longer drug half-life and improved oral bioavailability.[3][10]
Furthermore, the trifluoromethyl group is known to increase lipophilicity, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[1][11] This increased lipophilicity can also lead to stronger binding interactions with hydrophobic pockets within a biological target.[1][12]
The Trifluoropropyl Group: A More Spatially Extended and Flexible Moiety
In contrast to the compact trifluoromethyl group, the trifluoropropyl group introduces a more extended and flexible three-carbon chain. While still possessing the metabolic stability conferred by the terminal CF₃ group, the ethyl linker introduces new conformational possibilities and alters the molecule's overall shape and polarity. This added flexibility can be advantageous for optimizing interactions with larger or more complex binding sites.
The impact of the trifluoropropyl group on lipophilicity is also more nuanced. While the CF₃ end is lipophilic, the overall contribution to the molecule's logP will depend on the conformation and the surrounding molecular environment.
| Property | Trifluoromethyl (-CF₃) | Trifluoropropyl (-CH₂CH₂CF₃) | Rationale |
| Metabolic Stability | High | High (at the CF₃ terminus) | The high bond energy of the C-F bond resists enzymatic cleavage.[3] |
| Lipophilicity (logP) | Generally increases | Increases, but can be conformation-dependent | The CF₃ group is highly lipophilic. The propyl chain adds to this but also introduces flexibility. |
| Steric Hindrance | Compact | More extended and flexible | The trifluoropropyl group has a larger spatial footprint. |
| Electronic Effect | Strong electron-withdrawing | Weaker electron-withdrawing effect | The influence of the CF₃ group is attenuated by the two-carbon linker. |
| Conformational Flexibility | Low | High | The propyl chain allows for rotation and different spatial arrangements. |
Impact on Biological Activity: Structure-Activity Relationships
The choice between a trifluoromethyl and a trifluoropropyl substituent can significantly impact a compound's biological activity, including its potency, selectivity, and mechanism of action. These effects are highly dependent on the specific biological target and the overall molecular scaffold.
Target Binding Interactions
The strong electron-withdrawing nature of the trifluoromethyl group can influence hydrogen bonding and electrostatic interactions with the target protein.[1] Its compact size allows it to fit into smaller pockets, while its lipophilicity can drive binding to hydrophobic regions.
The trifluoropropyl group, with its greater size and flexibility, may be able to access different binding pockets or induce a different conformational change in the target protein upon binding. This can lead to altered potency or a different selectivity profile compared to its trifluoromethyl counterpart.
For instance, in the development of antagonists for a G-protein coupled receptor, a trifluoromethyl analog might exhibit high affinity due to a snug fit in a small hydrophobic pocket. In contrast, a trifluoropropyl analog might achieve similar or greater affinity by extending into an adjacent accessory binding site, forming additional favorable interactions.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal substituent for a given piperidine scaffold and biological target, a series of well-defined experiments are essential.
In Vitro Metabolic Stability Assay
This assay is crucial for quantifying the resistance of the analogs to enzymatic degradation.
Objective: To determine the rate of disappearance of the test compounds upon incubation with liver microsomes.
Methodology:
-
Preparation: Prepare stock solutions of the trifluoromethyl and trifluoropropyl piperidine analogs.
-
Incubation: Incubate the test compounds with liver microsomes (e.g., human or rat) and a NADPH-regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Receptor Binding Assay
This assay measures the affinity of the analogs for their intended biological target.
Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor, transporter, or enzyme.
Methodology:
-
Preparation: Prepare cell membranes or purified protein expressing the target of interest.
-
Competition Binding: Incubate the membranes/protein with a known radiolabeled ligand and varying concentrations of the test compounds.
-
Separation: Separate the bound and free radioligand.
-
Detection: Quantify the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Kᵢ value.
Cellular Functional Assay
This assay assesses the functional consequence of target engagement by the analogs.
Objective: To measure the potency (EC₅₀ or IC₅₀) of the test compounds in a cell-based assay that reflects the biological activity of the target.
Methodology:
-
Cell Culture: Culture cells that endogenously or recombinantly express the target of interest.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Functional Readout: Measure a downstream signaling event or cellular response (e.g., cAMP levels, calcium flux, gene expression).
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ or IC₅₀ value for each compound.
Caption: Workflow for comparing trifluoromethyl and trifluoropropyl piperidine analogs.
Conclusion
The choice between incorporating a trifluoromethyl or a trifluoropropyl group onto a piperidine scaffold is a critical decision in drug design that should be guided by a thorough understanding of their distinct physicochemical and metabolic properties. The trifluoromethyl group offers exceptional metabolic stability and a potent means to increase lipophilicity in a compact form. The trifluoropropyl group provides greater conformational flexibility and a more extended spatial presence, which can be leveraged to optimize interactions with complex binding sites.
Ultimately, the optimal choice will be target and scaffold-dependent. A systematic and comparative experimental evaluation, as outlined in this guide, is essential for elucidating the structure-activity relationships and selecting the analog with the most promising therapeutic potential. By carefully considering the nuanced effects of these powerful fluorinated substituents, researchers can more effectively navigate the challenging path of drug discovery and development.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization - Bentham Science Publisher. (2021, August 4).
- Strategically Placed Trifluoromethyl Substituent in the Realm of Antitubercular Drug Design. (2019, August 1).
- Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
- Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).
- (PDF)
- Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchG
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchG
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central.
- Structure of trifluoromethyl piperidine derivative - ResearchG
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
- Fluorine in drug discovery: Role, design and case studies.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
Decoding the Signature Fragmentation of 4-(3,3,3-Trifluoropropyl)piperidine: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of 4-(3,3,3-Trifluoropropyl)piperidine, a compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals and the unique properties imparted by the trifluoromethyl group.
The Structural Context: Piperidine and the Trifluoromethyl Influence
The fragmentation of 4-(3,3,3-Trifluoropropyl)piperidine in a mass spectrometer will be governed by the interplay between the piperidine ring and its trifluoropropyl substituent. The piperidine moiety, a saturated heterocycle, typically undergoes fragmentation initiated at the nitrogen atom. Common pathways include alpha-cleavage and ring-opening reactions. The trifluoromethyl group, a strong electron-withdrawing group, will significantly influence the fragmentation cascade, offering unique diagnostic ions.
Predicted Fragmentation Pattern of 4-(3,3,3-Trifluoropropyl)piperidine
The molecular formula for 4-(3,3,3-Trifluoropropyl)piperidine is C8H14F3N, with a monoisotopic mass of 181.10783 Da.[1] Under electron ionization (EI), a hard ionization technique, extensive fragmentation is expected. Electrospray ionization (ESI), a softer method, will likely yield a prominent protonated molecule [M+H]+ at m/z 182.11511.[1] Tandem mass spectrometry (MS/MS) of this precursor ion would then reveal the characteristic fragments.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives. Ionization of the nitrogen atom facilitates the cleavage of the C2-C3 or C5-C6 bond, leading to the formation of a stable iminium ion. The loss of the propyl group at the C4 position is less likely to be the primary alpha-cleavage event.
-
Ring Fission: The piperidine ring can undergo cleavage, leading to a variety of acyclic fragment ions.
-
Loss of the Trifluoropropyl Side Chain: Cleavage of the bond between the piperidine ring and the trifluoropropyl substituent is a highly probable fragmentation pathway. This would result in a fragment corresponding to the piperidine ring with a methylene group at the C4 position.
-
Fragmentation of the Trifluoropropyl Group: The C-C bonds within the trifluoropropyl side chain can cleave. The loss of a CF3 radical (mass 69) is a common fragmentation for trifluoromethyl-containing compounds.[2]
The following table summarizes the predicted key fragment ions for 4-(3,3,3-Trifluoropropyl)piperidine.
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 182.115 | [M+H]+ | Protonated molecule (ESI) |
| 181.108 | [M]+• | Molecular ion (EI) |
| 112.081 | [C6H12N]+ | Loss of C2H2F3 from the side chain |
| 98.097 | [C6H12N]+ | Alpha-cleavage with loss of C2H2F3 |
| 84.081 | [C5H10N]+ | Ring fission product |
| 69.000 | [CF3]+ | Trifluoromethyl cation |
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of 4-(3,3,3-Trifluoropropyl)piperidine, it is instructive to compare its expected fragmentation with other substituted piperidines.
| Compound | Key Differentiating Fragmentation | Rationale |
| 4-Propylpiperidine | Absence of fluorine-containing fragments. Predominant loss of propyl radical (43 Da). | The fragmentation is driven by the alkyl substituent, leading to characteristic alkane-like losses. |
| 4-(Trifluoromethyl)piperidine | Likely loss of a CF3 radical (69 Da). The molecular ion will be at a lower m/z (153.15).[3] | The direct attachment of the CF3 group to the ring will lead to different fragmentation dynamics compared to a trifluoropropyl group. |
| 4-(3,3,3-Trifluoropropoxy)piperidine | Presence of an ether linkage introduces new fragmentation pathways, such as cleavage of the C-O bond.[4] | The ether oxygen provides an alternative site for charge localization and bond cleavage. |
This comparative view highlights how the presence and nature of the substituent at the 4-position of the piperidine ring dramatically influence the resulting mass spectrum, providing a unique fingerprint for each molecule.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring the mass spectrum of 4-(3,3,3-Trifluoropropyl)piperidine.
Objective: To obtain the Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectra of 4-(3,3,3-Trifluoropropyl)piperidine and to perform tandem mass spectrometry (MS/MS) on the protonated molecule.
Materials:
-
4-(3,3,3-Trifluoropropyl)piperidine
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Mass spectrometer equipped with EI and ESI sources (e.g., Q-TOF or Triple Quadrupole)
Sample Preparation:
-
For ESI: Prepare a 1 mg/mL stock solution of 4-(3,3,3-Trifluoropropyl)piperidine in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.
Instrumentation and Parameters:
A. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Gas Chromatograph:
-
Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV[5]
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan Mass Range: m/z 50-500
-
MS/MS: Select the [M+H]+ ion (m/z 182.1) as the precursor and acquire product ion scans using a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Data Analysis:
-
Identify the molecular ion peak in the EI spectrum and the protonated molecule in the ESI spectrum.
-
Analyze the fragment ions and propose fragmentation pathways.
-
Compare the obtained spectra with the predicted fragmentation patterns.
Visualizing the Fragmentation Pathway
A clear visualization of the proposed fragmentation cascade is essential for understanding the underlying chemical processes. The following diagram, generated using Graphviz, illustrates the predicted fragmentation of 4-(3,3,3-Trifluoropropyl)piperidine.
Caption: Predicted EI fragmentation pathway of 4-(3,3,3-Trifluoropropyl)piperidine.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-(3,3,3-Trifluoropropyl)piperidine. By understanding the fundamental fragmentation mechanisms of the piperidine ring and the influence of the trifluoromethyl group, researchers can anticipate the key diagnostic ions that will arise in an experimental spectrum. The provided experimental protocol offers a clear roadmap for acquiring this valuable data. The structural insights gained from mass spectrometry are critical for confirming the identity and purity of such compounds, ultimately accelerating the pace of drug discovery and development.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine Notes. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data | AIP Publishing. [Link]
-
4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) - PubChem. [Link]
-
4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine - PubChem. [Link]
-
(PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites - ResearchGate. [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs - Figshare. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. [Link]
-
4-(3,3,3-trifluoropropoxy)piperidine (C8H14F3NO) - PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines | Inorganic Chemistry - ACS Publications. [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. [Link]
-
Piperidin-4-ylmethyl(3,3,3-trifluoropropyl)tin | C9H16F3NSn | CID 175275749 - PubChem. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. [Link]
-
Mass Spectrometry. [Link]
Sources
- 1. PubChemLite - 4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) [pubchemlite.lcsb.uni.lu]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 3. 4-(TRIFLUOROMETHYL)PIPERIDINE | 657-36-3 [chemicalbook.com]
- 4. PubChemLite - 4-(3,3,3-trifluoropropoxy)piperidine (C8H14F3NO) [pubchemlite.lcsb.uni.lu]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy Characterization of 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride
Executive Summary
Target Molecule: 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride CAS: (Specific CAS not universally indexed; chemically distinct entity) Primary Application: Fluorinated building block in medicinal chemistry (modulation of pKa and metabolic stability).
This guide provides a definitive spectroscopic framework for identifying This compound . Unlike standard aliphatic amines, this molecule presents a dual-diagnostic challenge: confirming the integrity of the piperidine ammonium salt while simultaneously validating the trifluoromethyl (
The following analysis compares the target molecule against its Free Base precursor and a Non-Fluorinated Analog to provide researchers with objective exclusion criteria during Quality Control (QC).
Part 1: Structural Analysis & Vibrational Modes
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrating centers. The hydrochloride salt form drastically alters the nitrogen environment compared to the free base, shifting the N-H stretching frequency significantly.
Structural Vibrational Map
The following diagram illustrates the key functional zones responsible for the dominant IR signals.
Figure 1: Functional group decomposition of the target molecule. The
Part 2: Comparative Spectral Analysis
This section provides a comparative analysis to distinguish the target product from common process impurities or precursors.
Table 1: Diagnostic Peak Assignments
Note: Wavenumbers are characteristic ranges derived from standard piperidine and fluorinated alkane correlations.
| Vibrational Mode | Target: HCl Salt ( | Alternative 1: Free Base ( | Alternative 2: Non-Fluorinated Analog* ( | Diagnostic Value |
| N-H Stretch | 2400–3000 (Broad, Strong) | 3250–3350 (Weak, Sharp) | 2400–3000 | Critical: Confirms salt formation. The "Free Base" lacks the broad ammonium envelope. |
| C-F Stretch | 1100–1350 (Very Strong) | 1100–1350 | Absent | Critical: Confirms presence of |
| C-H Stretch | 2850–2960 (Overlapped) | 2800–2960 (Distinct) | 2850–2960 | Secondary. Often obscured by the ammonium band in the salt form. |
| N-H Bend | 1580–1620 (Medium) | ~1650 (Weak) | 1580–1620 | Confirms quaternary nitrogen ( |
| C-F Bend | 600–750 | 600–750 | Absent | Fingerprint confirmation of fluorination. |
*Non-Fluorinated Analog = 4-Propylpiperidine Hydrochloride
Detailed Analysis of Key Regions
1. The Ammonium Envelope (2400–3000
)
-
Target vs. Free Base: The most distinct feature of the hydrochloride salt is the "Ammonium Envelope." In the Free Base , you will see a sharp, solitary peak around 3300
(secondary amine N-H). Upon acidification to the HCl salt , this sharp peak disappears and is replaced by a massive, broad absorption band spanning 2400 to 3000 . -
Why? The formation of the
cation creates strong hydrogen bonding networks with the chloride counterion, broadening the stretching frequency.
2. The Trifluoromethyl "Super-Band" (1100–1350
)
-
Target vs. Non-Fluorinated: The C-F bond has a massive dipole moment, resulting in one of the strongest absorptions in IR spectroscopy.
-
Observation: Look for a complex, intense set of bands (often a doublet or triplet) in this region.
-
Differentiation: If your spectrum shows the ammonium envelope but lacks intense peaks in the 1100–1350 region, you likely have 4-propylpiperidine HCl (a common starting material analog) rather than the trifluorinated product.
Part 3: Experimental Protocol (ATR-FTIR)
For hydrochloride salts, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of the salt. Water absorption in KBr can create false O-H peaks that obscure the ammonium envelope.
Workflow Diagram
Figure 2: Recommended ATR-FTIR acquisition workflow for amine hydrochloride salts.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).[1] Note: Diamond is preferred for hard crystalline salts to prevent scratching.
-
Resolution: 4
. -
Scans: 16 to 32 co-added scans.
-
-
Sample Preparation (Critical):
-
Drying: The hydrochloride salt is hygroscopic. Dry the sample in a vacuum oven at 40°C for 1 hour prior to analysis.
-
Why? Residual water will appear as a broad peak at 3400
, which can be confused with free-base amine signals or obscure the upper edge of the ammonium band.
-
-
Acquisition:
-
Clean the crystal with isopropanol and collect a background air spectrum.[2]
-
Place ~5-10 mg of the solid powder onto the crystal.
-
Apply the pressure clamp until the force gauge indicates optimal contact. Inconsistent pressure leads to poor peak intensity.
-
-
Cleaning:
-
Wipe the crystal immediately after use with methanol or water (to dissolve the salt), followed by isopropanol.
-
Part 4: Troubleshooting & Interpretation
| Observation | Potential Cause | Remediation |
| Sharp peak at ~3300 | Incomplete salt formation (Free Base present). | Recrystallize with excess HCl/Ether. |
| Broad hump >3400 | Wet sample (Water contamination). | Dry sample under vacuum; check KBr/ATR dryness. |
| Missing peaks 1100-1300 | Wrong molecule (Missing | Check synthesis precursors; run NMR to confirm structure. |
| Weak overall signal | Poor crystal contact. | Grind sample into a finer powder; increase clamp pressure. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
-
NIST Chemistry WebBook. Piperidine IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for the piperidine core).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Trifluoromethyl and Amine Salt characteristic bands).
-
PubChem. 4-(3,3,3-trifluoropropyl)piperidine.[4][5] National Library of Medicine. Available at: [Link] (Structural verification).
Sources
- 1. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Piperidine [webbook.nist.gov]
- 4. PubChemLite - 4-(3,3,3-trifluoropropyl)piperidine (C8H14F3N) [pubchemlite.lcsb.uni.lu]
- 5. 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine | C9H16F3NO | CID 84734552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the UV Cutoff: QC Standards & Analytical Protocols for 4-(3,3,3-Trifluoropropyl)piperidine HCl
Executive Summary
4-(3,3,3-Trifluoropropyl)piperidine HCl represents a critical class of fluorinated aliphatic building blocks used to modulate lipophilicity and metabolic stability in drug discovery. However, its structural properties—specifically the lack of a conjugated
This guide objectively compares analytical methodologies for this compound, demonstrating why Charged Aerosol Detection (CAD) and
Part 1: The "Invisible" Challenge
The primary QC failure mode for 4-(3,3,3-Trifluoropropyl)piperidine HCl is the reliance on standard UV detection (254 nm).
-
Chromophore Absence: The piperidine ring and saturated propyl chain do not absorb UV light significantly above 200 nm.
-
Fluorine Specificity: The
group is NMR-active but UV-silent. -
Salt Form: The HCl salt is hygroscopic, making water content (Karl Fischer) and chloride counter-ion analysis critical for stoichiometry.
Structural Analysis & QC Implications
| Feature | QC Implication | Recommended Method |
| Saturated Piperidine Ring | No UV absorption >210 nm. | HPLC-CAD or Derivatization |
| Trifluoromethyl Group ( | Unique spectral signature. | |
| Secondary Amine | Reactive center; prone to oxidation. | GC-MS (after derivatization) |
| HCl Salt | Stoichiometry varies (mono vs. di). | Argentometric Titration |
Part 2: Comparative Analysis of Analytical Platforms
This section evaluates four distinct analytical approaches to determining the purity of 4-(3,3,3-Trifluoropropyl)piperidine HCl.
Method A: HPLC-UV (210 nm)
-
Status: Not Recommended
-
Mechanism: Detection at low UV wavelengths (205–210 nm) where C-N and C-C bonds absorb weakly.
-
Performance:
-
Sensitivity: Very Poor (Signal-to-Noise < 10 for impurities < 1%).
-
Specificity: Low. Solvents and buffer salts often absorb at this range, causing baseline drift.
-
Verdict: High risk of "false passes" where impurities are masked by baseline noise.
-
Method B: Pre-Column Derivatization (HPLC-UV)[1][2]
-
Status: Viable but Labor-Intensive
-
Mechanism: Reacting the secondary amine with a chromophore (e.g., Tosyl Chloride or FMOC-Cl) before injection.
-
Performance:
-
Sensitivity: Excellent (LOD < 0.05%).
-
Specificity: High (Targeted amine detection).
-
Drawback: Cannot detect non-amine impurities (e.g., fluorinated alkyl halides from synthesis).
-
Verdict: Good for assay, but misses process impurities.
-
Method C: HPLC-CAD (Charged Aerosol Detection)
-
Status: Gold Standard for Purity
-
Mechanism: Analyte is nebulized and charged; charge is measured by an electrometer. Response is independent of chemical structure.
-
Performance:
-
Sensitivity: High (Universal detection).
-
Linearity: Curvilinear (requires polynomial calibration).
-
Verdict: The most robust method for detecting all non-volatile impurities.
-
Method D: Quantitative F-NMR (qNMR)
-
Status: Gold Standard for Identity & Assay
-
Mechanism: Direct observation of the
signal relative to an internal standard (e.g., -trifluorotoluene). -
Performance:
-
Specificity: Absolute. Only fluorinated species are seen.
-
Verdict: Essential for confirming the integrity of the trifluoropropyl chain.
-
Part 3: Certificate of Analysis (CoA) Specifications
A robust CoA for this compound must go beyond standard checks. Below is the specification framework for a Pharma-Grade Building Block .
| Test Parameter | Method | Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Discoloration indicates oxidation. |
| Identification A | Conforms to structure | Confirms piperidine ring integrity. | |
| Identification B | Singlet at | Confirms | |
| Purity (HPLC) | HPLC-CAD or Deriv. UV | Detects non-chromophoric organic impurities. | |
| Assay (Titration) | Argentometric | Confirms HCl salt stoichiometry. | |
| Water Content | Karl Fischer (Coulometric) | Hygroscopic control. | |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits | Removal of synthesis solvents (e.g., DCM, MeOH). |
Part 4: Detailed Experimental Protocols
Protocol 1: Pre-Column Derivatization with Tosyl Chloride (TsCl)
Use this method if CAD/ELSD is unavailable.
Principle: The secondary amine reacts with p-toluenesulfonyl chloride (TsCl) under basic conditions to form a UV-active sulfonamide.
Reagents:
-
Borate Buffer (pH 9.0): 0.1 M.
-
TsCl Solution: 5 mg/mL in Acetonitrile (Prepare fresh).
-
Quenching Solution: 1% Methylamine in water.
Workflow:
-
Sample Prep: Dissolve 10 mg of 4-(3,3,3-Trifluoropropyl)piperidine HCl in 1 mL of Borate Buffer.
-
Reaction: Add 1 mL of TsCl Solution. Vortex and incubate at 50°C for 30 minutes .
-
Quench: Add 100
L of Quenching Solution to remove excess TsCl (prevents interfering peak). -
Dilution: Dilute to 10 mL with Mobile Phase A/B (50:50).
-
HPLC Conditions:
Protocol 2: Chloride Content Determination (Argentometric Titration)
Essential for confirming the salt form (Mono-HCl vs. Di-HCl).
Reagents:
-
Titrant: 0.01 M Silver Nitrate (
). -
Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (
). -
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).
Workflow:
-
Accurately weigh ~50 mg of the sample into a titration beaker.
-
Dissolve in 50 mL of the Solvent mixture.
-
Titrate with 0.01 M
using dynamic equivalence point titration. -
Calculation:
-
Target: ~15.3% Cl for Mono-HCl (MW ~231.69).
-
Part 5: Visualizations
Diagram 1: QC Decision Matrix for Non-Chromophoric Amines
This logic flow guides the selection of the correct analytical method based on lab capabilities and data requirements.
Caption: Decision matrix for selecting analytical methods based on available instrumentation. Green path represents the optimal workflow for impurity profiling.
Diagram 2: Impurity Fate & Detection
Visualizing why UV fails and where specific methods succeed.
Caption: Detection capability map. Note that HPLC-UV misses critical non-aromatic impurities, while CAD provides broad coverage.
References
-
BenchChem Technical Support. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds: Derivatization Strategies. BenchChem Application Notes. Link
-
Surmont, R., et al. (2010).[3][4] Synthesis of 4-substituted 3,3-difluoropiperidines.[3][4][5] Journal of Organic Chemistry, 75(3), 929-932.[3][4] Link
-
LGC Standards. (2025). Certificate of Analysis Guidelines for Fluorinated Intermediates. LGC Standards Documentation. Link
-
Zhou, G., et al. (2022).[1] Total Content of Piperidine Analysis by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science, 60(7), 613-619.[1] Link
-
Center for Drug Evaluation and Research (CDER). (2025). Review of Analytical Methods for Non-Chromophoric Drug Substances. FDA Guidance Documents. Link
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride. As a fluorinated organic compound, this chemical requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific and regulatory rationale behind each step.
Understanding the Compound: Hazard Profile and Regulatory Context
1.1. Anticipated Hazards:
Based on data for similar structures, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Piperidine derivatives are known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]
-
Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[4][5]
1.2. Regulatory Framework: Why This is a Regulated Hazardous Waste
The presence of a carbon-fluorine bond places this compound squarely in the category of halogenated organic compounds (HOCs) . The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[6][7]
Disposal of these compounds is subject to land disposal restrictions, meaning they cannot be landfilled without prior treatment to reduce their hazardous characteristics.[6] Therefore, this compound must be disposed of as a regulated hazardous waste.
Core Disposal Protocol: From Benchtop to Final Disposition
The following step-by-step protocol ensures a safe and compliant disposal process.
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Preventing the mixing of incompatible waste streams is the first principle of laboratory safety and efficient disposal. Cross-contamination can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it.
-
This includes unused or expired reagents, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Do NOT mix this waste with non-halogenated organic solvents or aqueous waste.[8]
-
Step 2: Proper Waste Container Selection and Labeling
-
Rationale: The integrity of the waste container is critical to prevent leaks and ensure safe handling. Accurate labeling is a legal requirement and essential for the safety of all personnel who will handle the container.
-
Procedure:
-
Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid. Ensure the container material is compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste."[9] The label must also include:
-
Step 3: Safe Accumulation and Storage
-
Rationale: Designated storage areas prevent accidental exposure and ensure that hazardous waste is kept in a controlled environment pending removal.
-
Procedure:
-
Keep the waste container tightly closed except when adding waste.[10]
-
Store the container in a designated satellite accumulation area within the laboratory or a central hazardous waste accumulation area.[9]
-
The storage area must be well-ventilated.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents and mineral acids.[4]
-
Step 4: Final Disposal via Licensed Contractor
-
Rationale: The ultimate treatment and disposal of hazardous waste is a specialized, regulated process that must be handled by professionals.
-
Procedure:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[9][11]
-
Do not under any circumstances dispose of this chemical down the drain or in regular trash.[5][12]
-
The most probable disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[13]
-
Spill and Emergency Procedures
Rationale: A prepared response is critical to mitigating the impact of an accidental release.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For a liquid spill (if dissolved in a solvent), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[12]
-
Place the absorbent material into the hazardous waste container.
-
Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[9]
-
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Anticipated Hazards | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2][4][5] |
| Waste Classification | Regulated Hazardous Waste (Halogenated Organic Compound) | [6][7] |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves, protective clothing. | [1][9] |
| Disposal Method | Collection by a licensed waste disposal contractor for likely incineration. | [9][11][13] |
| Prohibited Disposal | Do not dispose of in sanitary sewers or regular trash. | [5][12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem.
- Sigma-Aldrich.
- Carl ROTH.
- Fisher Scientific.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- AFG Bioscience LLC.
- Jubilant Ingrevia Limited.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride.
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Fluorochem.
- Central Glass Co., Ltd. Safety Data Sheet - trans-1-Chloro-3,3,3-trifluoropropene.
- U.S. Environmental Protection Agency.
- Airgas.
- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine.
- TCI Chemicals.
- Electronic Code of Federal Regulations (eCFR).
- Fisher Scientific.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Legal Information Institute, Cornell Law School.
- Braun Research Group.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. afgsci.com [afgsci.com]
- 12. carlroth.com [carlroth.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
